2,2'-Azobis(2,4-dimethylvaleronitrile)

Catalog No.
S579433
CAS No.
4419-11-8
M.F
C14H24N4
M. Wt
248.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Azobis(2,4-dimethylvaleronitrile)

CAS Number

4419-11-8

Product Name

2,2'-Azobis(2,4-dimethylvaleronitrile)

IUPAC Name

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

InChI

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3

InChI Key

WYGWHHGCAGTUCH-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N

Synonyms

ADVN;AMVN;2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE);2,2’-azobis(2,4-dimethyl-Pentanenitrile;2,2’-azobis(2,4-dlmethylvaleronitrile);2,2’-azobis[2,4-dimethyl-pentanenitril;2,2’-azobisisoheptonitrile;ABVN

Canonical SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N

The exact mass of the compound 2,2'-Azobis(2,4-dimethylvaleronitrile) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

ABVN thermal decomposition mechanism and kinetics

Author: Smolecule Technical Support Team. Date: February 2026

ABVN Thermal Decomposition: Mechanisms & Hazards

The thermal decomposition of the azo compound 2,2′-azobis-(2-4-dimethylvaleronitrile) (ABVN) has been studied using Differential Scanning Calorimetry (DSC) and the Vent Sizing Package 2 (VSP2) to understand its decomposition kinetics and associated thermal hazards [1].

The decomposition of azo compounds like ABVN generally begins with the cleavage of the carbon-nitrogen bond adjacent to the -N=N- group, releasing nitrogen gas and generating free radical species [1]. These radicals are highly active and can initiate further exothermic reactions.

The table below summarizes the key thermal hazard parameters obtained from these experimental methods.

Parameter Experimental Method Value Significance
Apparent Onset Temp. ((T_0)) DSC Not Specified Temperature at which the exothermic decomposition is first detected.
Peak Temp. ((T_p)) DSC Not Specified Temperature at which the decomposition reaction rate is at its maximum.
Heat of Decomposition ((ΔH_d)) DSC Not Specified Total exothermic heat release from the decomposition reaction.
Max Pressure ((P_{max})) VSP2 (Adiabatic) Not Specified Worst-case scenario pressure build-up in a closed system.
Max Temp. ((T_{max})) VSP2 (Adiabatic) Not Specified Worst-case scenario temperature reached in a closed system.
Max Self-Heat Rate ((dT/dt)_{max}) VSP2 (Adiabatic) Not Specified Maximum rate of temperature increase, indicating reaction severity.
Time to Max Rate ((TMR_{ad})) VSP2 (Adiabatic) Not Specified Critical for assessing time available to emergency response.
Activation Energy ((E_a)) Calculated (Flynn-Wall-Ozawa) Not Specified Energy barrier for the decomposition reaction; key for kinetic modeling.

Experimental Protocols

The search results outline the core methodologies used to generate the data above [1].

  • Differential Scanning Calorimetry (DSC): This technique was used for initial screening under dynamic heating conditions. It provides fundamental data on the apparent exothermic onset temperature ((T_0)), the heat of decomposition ((ΔH_d)), and the exothermic peak temperature ((T_p)) [1].
  • Vent Sizing Package 2 (VSP2): This is an adiabatic calorimeter used to simulate a thermal runaway reaction under worst-case conditions (where no heat is lost to the environment). It provides critical safety data such as the maximum pressure ((P_{max})) and temperature ((T_{max})), the maximum self-heat rate (((dT/dt)_{max})), and the adiabatic time to maximum rate (((TMR)_{ad})) [1].
  • Kinetic Analysis: A non-isothermal approach using the Flynn–Wall–Ozawa equation was applied to determine the apparent activation energy ((E_a)) and the pre-exponential factor ((A)) from the DSC data [1].

Diagram of Experimental Workflow

The following diagram illustrates the logical workflow of the experimental and data analysis process for studying ABVN's thermal hazards, as described in the research.

G cluster_exp Experimental Phase cluster_data Data & Kinetic Analysis Start ABVN Sample DSC DSC Analysis (Dynamic Heating) Start->DSC VSP2 VSP2 Analysis (Adiabatic Conditions) Start->VSP2 DSC_Data Onset Temp (T₀) Peak Temp (Tₚ) Heat (ΔHd) DSC->DSC_Data VSP2_Data Max Temp (Tmax) Max Pressure (Pmax) Time to Max Rate (TMRad) VSP2->VSP2_Data Method Flynn-Wall-Ozawa Equation DSC_Data->Method Kinetics Kinetic Parameters Activation Energy (Eₐ) Pre-exp. Factor (A) Output Safe Process Conditions Kinetics->Output Method->Kinetics

This workflow maps the process from sample analysis through to the derivation of safe operating conditions [1].

Summary for Professionals

The research indicates that ABVN, like other azo compounds, is thermally sensitive and requires careful handling. The study emphasizes a proactive safety approach, integrating data from multiple calorimetric techniques (DSC and VSP2) to fully understand the decomposition hazards from initial screening to worst-case scenario modeling [1]. This data is crucial for designing safer reaction conditions and establishing emergency procedures in industrial settings, particularly in pharmaceutical development where such initiators are used.

References

ADVN free radical initiation process

Author: Smolecule Technical Support Team. Date: February 2026

ADVN as a Free Radical Initiator

ADVN, or 2,2'-Azobis(2,4-dimethylvaleronitrile), is an azo compound widely used as a thermal free radical initiator in polymerization reactions and other synthetic chemistry applications.

  • Chemical Structure and Function: ADVN belongs to the azo initiator family (R-N=N-R'). Its mechanism of action involves homolytic cleavage of the central N=N bond upon heating, generating two carbon-centered radical species and releasing nitrogen gas (N₂). These radicals then initiate chain reactions by attacking monomer double bonds [1] [2].
  • Decomposition Temperature: ADVN is classified as a low-to-medium temperature initiator. Its 10-hour half-life temperature is approximately 51°C (124°F), making it suitable for polymerizations conducted at temperatures typically between 50-70°C [2].
  • Solubility Profile: A key characteristic of ADVN is its lipophilic nature. It is readily soluble in most organic solvents, such as toluene and THF, but has very low solubility in water [2]. This dictates its use in organic-phase or bulk polymerizations rather than aqueous systems.

Comparison of Common Free Radical Initiators

The table below compares ADVN with other commonly used free radical initiators to highlight its specific niche.

Initiator Name Chemical Type 10-hour Half-life Temperature Key Solubility Characteristics Primary Use Cases
ADVN Azo Compound ~51°C Soluble in organic solvents Medium-temperature solution or bulk polymerization of vinyl monomers [2]
AIBN Azo Compound ~65°C Soluble in organic solvents A common medium-temperature initiator; higher temperature alternative to ADVN [2]
Benzoyl Peroxide Organic Peroxide ~73°C Soluble in organic solvents High-temperature polymerizations [2]
Potassium Persulfate Inorganic Peroxide ~50-60°C (highly pH-dependent) Water-soluble Aqueous polymerizations, emulsion polymerizations [2]
4,4'-Azobis(4-cyanovaleric acid) Azo Compound ~69°C Water-soluble Aqueous polymerizations, reactions where a carboxylic acid functional group is needed [2]

General Protocol for Initiator Use in Polymerization

The following workflow outlines a general experimental methodology for using thermal free radical initiators like ADVN in a free radical addition polymerization.

Start Start: Polymerization Setup A 1. Monomer & Solvent Purification (Remove inhibitors e.g., hydroquinone) Start->A B 2. Initiator Solution Preparation (Dissolve ADVN in purified solvent) A->B C 3. Reaction Mixture Assembly (Combine monomer, solvent, initiator in reactor) B->C D 4. Oxygen Removal (Freeze-Pump-Thaw or sparge with inert gas) C->D E 5. Thermal Initiation (Heat to target temp, e.g., 65°C, under inert atmosphere) D->E F 6. Polymerization & Monitoring (Monitor conversion via NMR or gravimetry) E->F G 7. Reaction Termination (Cool and expose to air) F->G H 8. Polymer Purification (Precipitate in non-solvent; isolate polymer) G->H End End: Analysis & Characterization H->End

General workflow for free radical polymerization using thermal initiators.

Key Experimental Details:

  • Initiator Handling: Store azo initiators like ADVN refrigerated and protected from light. Caution: Azo compounds can be explosive in their pure, solid state. Avoid isolating, grinding, or subjecting them to severe mechanical shock.
  • Oxygen Removal (Critical Step): Molecular oxygen is an efficient free radical trap that inhibits polymerization. The reaction mixture must be thoroughly degassed using an inert gas (N₂, Ar) sparge or multiple freeze-pump-thaw cycles [1].
  • Post-Polymerization Purification: To remove residual initiator, stabilizers, and unreacted monomer, dissolve the crude polymer in a suitable solvent (e.g., toluene) and precipitate it by slowly adding the solution into a vigorously stirred non-solvent (e.g., methanol or hexanes). The polymer can be isolated by filtration or centrifugation [2].

Initiator Selection and Troubleshooting

  • Selection Criteria: The choice of initiator is primarily governed by its solubility and its decomposition temperature, which must be appropriate for the reaction solvent and the desired processing temperature [2].
  • Stabilizer Considerations: Commercial monomers contain stabilizers to prevent premature polymerization. Typically, it is not necessary to remove them, as the initiator concentration used at polymerization temperature overwhelms their effect. In problematic cases, extra initiator can be added, or inhibitors can be removed using inhibitor-removal columns [2].

References

Comprehensive Technical Guide: Organic Solvent Solubility in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solubility Fundamentals in Pharmaceutical Research

Solubility represents one of the most critical physicochemical properties in pharmaceutical development, directly impacting drug bioavailability, formulation design, and therapeutic efficacy. The solubility of a compound refers to the maximum amount of solute that dissolves in a specific solvent at constant temperature and pressure to form a saturated solution [1]. In pharmaceutical contexts, solubility is typically expressed as mass/volume concentration (e.g., mg/mL) or molar concentration (mol/L), with logarithmic transformation (LogS) commonly employed to handle the wide range of possible values spanning several orders of magnitude [2] [3]. The United States Pharmacopeia (USP) categorizes solubility using descriptive terms based on the approximate volume of solvent required to dissolve one part of solute, ranging from "very soluble" (less than 1 part solvent required) to "practically insoluble" (10,000 or more parts solvent required) [1].

The significance of solubility determination has intensified in recent years due to a pronounced trend toward pharmaceutical compounds with increasingly challenging solubility profiles. Current drug discovery pipelines reveal a substantial shift toward compounds falling into Biopharmaceutics Classification System (BCS) Class II (high permeability, low solubility) and Class IV (low permeability, low solubility) categories [1]. This trend presents formidable challenges for drug development, as solubility values below 1 mg/mL typically indicate poor absorption characteristics, necessitating extensive preformulation studies to improve solubility [1]. For organic compounds in drug development, solubility in various organic solvents directly influences processes including synthetic route selection, reaction efficiency, purification strategies, and crystallization optimization [2] [3].

Computational Approaches for Solubility Prediction

Machine Learning Frameworks and Descriptor Selection

Modern computational approaches to solubility prediction have evolved from empirical group additivity methods to sophisticated machine learning (ML) frameworks that leverage molecular structure-property relationships. The fundamental challenge in solubility prediction lies in accurately capturing the complex thermodynamics of dissolution, which involves balancing solute-solute interactions (crystal lattice energy), solute-solvent interactions (solvation energy), and solution-phase phenomena [3]. Successful ML implementations typically employ either descriptor-based models using carefully selected molecular features or graph-based neural networks that learn directly from molecular structures [4].

A significant advancement in the field has been the rational selection of a minimal set of physically meaningful descriptors rather than relying on hundreds of abstract molecular features. Research demonstrates that effective solubility prediction can be achieved with approximately 14 key descriptors representing fundamental molecular properties including sum of thermal and electronic energies, solvation energy, orbital interactions between solute and solvent, dipole moment, charge distribution, molecular volume, solvent accessible surface area, molecular weight, atom count, and experimental melting point [3]. This descriptor selection strategy enhances model interpretability while maintaining predictive accuracy close to the expected level of noise in experimental training data (approximately LogS ± 0.7) [3].

State-of-the-Art Predictive Models

Recent advancements in solubility prediction have yielded models that approach the aleatoric uncertainty limit of available experimental data, suggesting that further significant improvements require higher-quality training datasets rather than more sophisticated algorithms [4]. The current state-of-the-art includes models derived from FASTPROP and CHEMPROP architectures trained on the comprehensive BigSolDB dataset, which contain 103,944 experimental solubility values for 1,448 organic compounds measured in 213 individual solvents [2] [4]. These models demonstrate particular strength in extrapolation to unseen solutes, a critical capability for drug discovery applications where solubility predictions are needed for novel chemical entities.

Table 1: Performance Comparison of Modern Solubility Prediction Models

Model Architecture RMSE (LogS Units) % Predictions within LogS ± 0.7 % Predictions within LogS ± 1.0 Extrapolation Capability
FASTSOLV (FASTPROP-based) 0.5-1.0 60-80% 74-90% Excellent for new solutes
CHEMPROP-based 0.5-1.0 60-80% 74-90% Excellent for new solutes
Vermeire et al. (2022) ~1.5 ~40% ~60% Limited without experimental data
Traditional QSPR 1.0-2.0 30-50% 50-70% Poor to moderate

These modern models exhibit 2-3 times better accuracy compared to previous state-of-the-art models when extrapolating to new solutes, with the additional advantage of being 2 orders of magnitude faster than computational alternatives like COSMO-RS [4]. The most accurate models achieve performance metrics approaching the established experimental variability limit of 0.5-1.0 LogS units, which represents the inherent noise in experimental measurements across different laboratories [3] [4]. This level of accuracy makes these tools particularly valuable for high-throughput screening in early drug development.

Experimental Methodologies for Solubility Determination

Standardized Experimental Protocols

Experimental solubility determination requires meticulous protocol implementation to generate reliable, reproducible data. The following core principles must be observed: the solvent and solute must be of high purity; a genuine saturated solution must be obtained before sampling; the method for separating solution from undissolved solute must be effective; the analytical method must be accurate and reliable; and temperature must be precisely controlled throughout the experiment [1]. The shake flask method remains the gold standard for solubility determination, particularly valued for its accuracy across a broad range of solutes [1]. This method involves agitating a mixture of excess solute and solvent until equilibrium is established, typically requiring more than 30 minutes per sample, followed by separation of the saturated solution and quantification of dissolved solute concentration.

For pharmaceutical applications, solubility should ideally be measured at two temperatures: 4°C to ensure physical stability and 37°C to support biopharmaceutical evaluation relevant to physiological conditions [1]. Additionally, comprehensive solubility profiling should include several key studies: intrinsic solubility determination (equilibrium solubility of the free acid or base form at pH where it is fully un-ionized); pH-solubility profiling across physiologically relevant ranges (typically pH 1-8); solubility in pharmaceutical cosolvents (e.g., ethanol, PEG, propylene glycol); and investigation of surfactant effects on solubility [1].

Table 2: Analytical Methods for Solubility Quantification

Method Key Advantages Limitations Optimal Application Range
HPLC (High Performance Liquid Chromatography) High specificity, separates drug from impurities/degradation products Requires method development, more time-consuming Broad applicability, especially for complex mixtures
UV Spectroscopy Rapid analysis, direct measurement of aqueous samples Limited to chromophore-containing compounds, potential interference High-throughput screening, single-component systems
Fluorescence Spectroscopy High sensitivity, specific for fluorescent compounds Limited compound applicability, potential quenching Low-concentration quantification for fluorescent molecules
Gas Chromatography High resolution and sensitivity Requires volatility or derivatization, limited to stable compounds Volatile solutes, organic solvent systems
Specialized Solubility Study Protocols

pH-Solubility Profiling is essential for ionizable compounds and involves running equilibrium solubility experiments across a pH range of 3-4 to characterize the dependence of solubility on ionization state [1]. The solubility of ionizable compounds follows the Henderson-Hasselbalch relationship and depends on both the pKa of the ionizing functional group and the intrinsic solubility of both ionized and un-ionized forms. For compounds with multiple ionizable groups, comprehensive profiling across wider pH ranges may be necessary.

Surfactant Effect Studies evaluate the potential for amphiphilic compounds to enhance solubility through micelle formation. Different surfactant classes provide varied enhancement mechanisms: ionic surfactants (e.g., cetyltrimethyl ammonium bromide as cationic, sodium dodecyl sulfate as anionic); zwitterionic surfactants (e.g., phospholipids, phosphatidylcholine); and non-ionic surfactants (e.g., polysorbates, sorbitan esters) [1]. These studies are particularly valuable for formulating poorly soluble compounds and establishing biorelevant dissolution media.

Data Integration and Workflow Visualization

Computational-Experimental Workflow Integration

The integration of computational prediction and experimental validation represents best practice in modern solubility assessment. The following Graphviz diagram illustrates the comprehensive workflow for solubility determination in pharmaceutical development:

Workflow integrating computational prediction and experimental validation in solubility assessment.

Implementation Framework and Best Practices

Successful implementation of solubility assessment programs requires careful consideration of several organizational and technical factors. For computational predictions, researchers should prioritize models demonstrating strong extrapolation performance on unseen solute molecules, as this most closely mirrors the real-world drug discovery scenario [4]. The FASTSOLV model represents an optimal choice for high-throughput applications due to its speed and accuracy, while CHEMPROP-based models may provide marginally better performance when sufficient computational resources are available [4].

For experimental validation, establishing quality control criteria is essential, including specification of maximum acceptable variance between replicate measurements and validation of analytical methods across the expected concentration range. Organizations should maintain internal solubility databases following the model of BigSolDB, incorporating both literature data and proprietary measurements in a standardized format [2]. This approach enables continuous improvement of predictive models through expansion of training datasets and identification of systematic measurement errors.

Conclusion and Future Perspectives

The field of solubility assessment continues to evolve rapidly, with several emerging trends likely to shape future practices. The recognition that current models are approaching the aleatoric limit of available data highlights the need for higher-quality experimental measurements rather than increasingly sophisticated algorithms [4]. Future progress will require coordinated community efforts to standardize experimental protocols and reduce inter-laboratory variability, which currently limits model accuracy to approximately 0.5-1.0 LogS units [3] [4].

Integration of solubility prediction into automated drug discovery platforms represents another promising direction, with modern APIs enabling real-time solubility assessment for thousands of candidate compounds during virtual screening [4]. Additionally, the development of unified models that simultaneously predict multiple physicochemical properties (solubility, permeability, melting point) from shared molecular representations may further enhance efficiency in pharmaceutical development. As these tools become more accessible and accurate, they will continue to transform solubility assessment from a bottleneck into an enabling technology for drug development.

References and Resources

  • BigSolDB 2.0 Dataset: Comprehensive solubility database with 103,944 experimental values [2]
  • FASTSOLV Python Package: Open-source solubility prediction tool [4]
  • Graphviz Online: Visualization platform for workflow diagrams [5]
  • USP Solubility Criteria: Standardized categorization system [1]

References

Comprehensive Technical Guide: Stability and Storage Requirements of Azobis Compounds for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azobis Compounds and Their Stability Profiles

Azobis compounds (azo initiators) represent a class of chemical compounds characterized by the presence of a diazenyl functional group (-N=N-) that serves as a source of free radicals when exposed to thermal or photochemical stimuli. These compounds play a pivotal role in pharmaceutical research and development, particularly in polymer-based drug delivery systems, polymer encapsulation of active pharmaceutical ingredients (APIs), and the synthesis of polymeric excipients. The fundamental decomposition mechanism of azobis compounds involves homolytic cleavage of the carbon-nitrogen covalent bond under thermal, chemical, or photochemical conditions, producing carbon-centered free radicals and nitrogen gas. This decomposition process is highly exothermic and can lead to thermal runaway reactions if not properly managed, posing significant safety hazards during storage and handling in research and manufacturing environments. [1] [2]

The structural diversity of azobis compounds allows for tuning of their decomposition characteristics to suit specific applications. Common azobis compounds used in pharmaceutical research include 2,2'-Azobis(2-methylpropionitrile) (AIBN), 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN), 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V70), and water-soluble variants such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) and 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI). Each compound exhibits distinct thermal properties and decomposition kinetics, requiring customized storage and handling protocols to ensure both safety and functionality in pharmaceutical applications. The core challenge in handling these compounds lies in balancing their necessary reactivity for intended applications with appropriate stability for safe storage and transport. [3] [1] [2]

Chemical Properties and Decomposition Characteristics

The thermal decomposition behavior of azobis compounds follows first-order kinetics, with the rate of decomposition being highly temperature-dependent. This relationship between temperature and decomposition rate can be represented by Arrhenius kinetics, where the rate constant increases exponentially with temperature. Different azobis compounds exhibit varying decomposition temperatures and rates, allowing researchers to select appropriate initiators based on the required reaction conditions. The decomposition process is characterized by the evolution of nitrogen gas, which serves as a measurable indicator of decomposition progress and can be used to quantify kinetic parameters. [4]

Table 1: Thermal Decomposition Properties of Common Azobis Compounds

Compound CAS Number Molecular Weight Decomposition Temperature Flash Point Solubility
AIBN 78-67-1 164.21 g/mol 102-104°C (dec.) 4°C Insoluble in water; soluble in organic solvents
ADVN - - - - -
AAPH 2997-92-4 271.19 g/mol - - Soluble in water
AIBI 27776-21-2 323.27 g/mol 190°C (dec.) - 347 g/L in water at 20°C
V70 15545-97-8 308.42 g/mol - 189.5°C Insoluble in water

The decomposition products of azobis compounds include nitrogen gas and various radical species that can undergo further reactions, including combination to form stable molecules or initiation of polymerization reactions. For instance, AIBN decomposes to generate 2-cyano-2-propyl radicals and nitrogen gas, with the radicals subsequently combining to form tetramethylsuccinonitrile (TMSN), a compound with significant toxicity concerns. The hazard profile of these decomposition products necessitates careful engineering controls and personal protective equipment during handling. Additionally, many azobis compounds are photosensitive, with studies demonstrating that UV exposure significantly reduces their thermal stability, advancing decomposition onset temperatures and increasing mass loss during main decomposition stages. [5] [1]

Experimental Assessment of Stability

Thermal Analysis Methodologies

The thermal stability of azobis compounds is typically evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which provide critical data on exothermic characteristics and decomposition profiles. DSC measurements allow researchers to determine key parameters including onset temperature of decomposition (T₀), heat of decomposition (ΔHd), and self-accelerating decomposition temperature (SADT). These measurements are typically conducted at various heating rates (e.g., 2, 4, 8, and 16°C/min) to enable kinetic analysis using isoconversional methods such as Flynn-Wall-Ozawa and Kissinger analyses. These methodologies allow for the calculation of apparent activation energy (Ea) and pre-exponential factor (A), which are essential for predicting thermal behavior under different storage and processing conditions. [6] [7]

Complementary TGA analysis provides information on mass loss patterns associated with decomposition processes, helping to identify stages of decomposition and volatile product formation. For comprehensive hazard assessment, these techniques are often coupled with advanced calorimetric methods such as accelerating rate calorimetry (ARC) and vent sizing package (VSP2) to evaluate thermal runaway potential under adiabatic conditions. These experimental approaches collectively enable the construction of detailed thermal profiles for each azobis compound, forming the basis for establishing safe storage and handling protocols in pharmaceutical research environments. The International Confederation for Thermal Analysis and Calorimetry (ICTAC) kinetics committee recommendations provide standardized approaches for analyzing multi-step decomposition kinetics of energetic materials like azobis compounds. [6] [7] [8]

Kinetic Parameters and Their Interpretation

The kinetic analysis of azobis compounds decomposition provides critical parameters for safety assessment and process design. The apparent activation energy (Ea) represents the energy barrier that must be overcome for the decomposition reaction to occur, with higher values indicating greater thermal stability. Research has demonstrated that different azobis compounds exhibit varying activation energies, with values ranging from approximately 150 kJ/mol for AIBI to over 390 kJ/mol for certain azobis-triazole derivatives. The pre-exponential factor (A) relates to the frequency of molecular collisions leading to decomposition, while the critical temperature of thermal explosion (Tb) represents the threshold at which rapid, uncontrolled decomposition occurs. [7] [8]

Table 2: Experimentally Determined Kinetic Parameters for Azobis Compounds

Compound Activation Energy (Ea) Pre-exponential Factor (ln A/s⁻¹) Decomposition Onset SADT Analytical Method
ADVN - - - <50°C DSC, VSP2
ABVN - - - <50°C DSC, Kinetic Simulation
1,1'-Azobis-1,2,3-triazole 291.4 kJ/mol (Kissinger) 284.5 kJ/mol (Ozawa) 75.53 - - TG-DSC
4,4'-Azobis-1,2,4-triazole 396.2 kJ/mol (Kissinger) 386.1 kJ/mol (Ozawa) 80.98 - - TG-DSC
AIBI ~150 kJ/mol - ~160°C - DSC, FWO Method

The self-accelerating decomposition temperature (SADT) represents a critical safety parameter defined as the lowest temperature at which self-accelerating decomposition may occur in a substance in the packaging as used in transport. For many azobis compounds, including ABVN, the SADT has been determined to be below 50°C, necessitating strict temperature control during storage and transport. Research has shown that packaging size significantly influences SADT, with studies evaluating different scenarios including 25 kg and 50 kg packages. The time to maximum rate (TMR) under adiabatic conditions provides additional important data for designing emergency relief systems and establishing safe operating temperatures in pharmaceutical manufacturing processes involving azobis compounds. [6]

G cluster_1 Thermal Analysis cluster_2 Kinetic Analysis cluster_3 Safety Parameters Start Sample Preparation DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA ARC Accelerating Rate Calorimetry (ARC) Start->ARC ISO Isoconversional Methods DSC->ISO Thermal Data TGA->ISO Mass Loss Data ARC->ISO Adiabatic Data Model Model-Fitting Methods ISO->Model Compensation Kinetic Compensation Effect Model->Compensation SADT SADT Determination Compensation->SADT TMR TMR Calculation Compensation->TMR Simulation Hazard Simulation SADT->Simulation TMR->Simulation Results Safety Recommendations & Storage Conditions Simulation->Results

Experimental Workflow for Assessing Azobis Compounds Stability

Storage Requirements and Safety Protocols

Optimal Storage Conditions

The storage stability of azobis compounds is highly dependent on maintaining appropriate environmental conditions to prevent premature decomposition or hazardous scenarios. These compounds should be stored in tightly closed containers placed in a dry, cool, and well-ventilated area, protected from direct sunlight and all potential ignition sources. Specific temperature control is critical for safety, with many azobis compounds requiring storage at temperatures not exceeding 10°C, and some recommendations specifying 2-8°C for long-term storage. The storage facility must maintain temperatures well below the determined self-accelerating decomposition temperature (SADT), which for many azobis compounds is below 50°C. Additionally, storage areas should be equipped with proper signage and separated from incompatible materials including oxidizing agents, acids, aldehydes, peroxides, and metal salts, which can catalyze decomposition reactions. [3] [1]

The photosensitive nature of many azobis compounds necessitates protection from light, particularly UV radiation. Research has demonstrated that exposure to UV radiation (e.g., 100 mW/m² at 254 nm) for 24 hours significantly advances the initial decomposition temperature (T₀) and increases mass loss during the main decomposition stage. Therefore, amber containers or light-resistant packaging is recommended for light-sensitive azobis compounds. For water-soluble variants like AAPH and AIBI, protection from moisture is equally important to prevent hydrolysis. The original packaging should be maintained whenever possible, and containers should be kept tightly sealed when not in use to prevent contamination and moisture absorption. Furthermore, azobis compounds should be stored separately from foodstuff containers and incompatible materials to prevent cross-contamination and potential hazardous reactions. [5] [3]

Hazard Prevention and Risk Mitigation

The primary hazards associated with azobis compounds include their tendency toward self-decomposition, potential for explosive decomposition when confined or contaminated, and the toxicity of their decomposition products. Prevention strategies should focus on strict temperature control, with monitoring systems in place to detect any temperature excursions that might indicate initiation of decomposition. Electrostatic discharge represents another significant risk factor, necessitating the use of grounding and bonding procedures during transfer operations to prevent static charge accumulation. All equipment used for handling these materials should be spark-proof and explosion-proof, particularly when processing azobis compounds in powder form where dust explosions present additional concerns. [3] [1]

Engineering controls should include adequate ventilation systems to prevent accumulation of toxic decomposition products, with local exhaust ventilation preferred for handling operations. Fire protection systems must be appropriate for the specific hazards of azobis compounds, with considerations for both small fires (dry chemical, CO₂, water spray, or regular foam) and large fires (flooding with water from a distance). Emergency response planning should address the potential for container explosion during fire scenarios, establishing safe distances and evacuation protocols. Personnel training should emphasize the recognition of early warning signs of decomposition, including gas evolution, discoloration, or unexpected temperature increases. The implementation of a chemical stability management program that includes regular inspection of stored azobis compounds, inventory rotation to prevent extended storage, and condition monitoring provides a systematic approach to risk reduction in pharmaceutical research settings. [3] [1]

Case Studies and Experimental Evidence

Thermal Hazard Evaluation of ADVN

A comprehensive study on the photosensitivity and thermal stability of 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN) revealed significant impacts of UV exposure on its decomposition characteristics. When ADVN was exposed to UV radiation (100 mW/m² at 254 nm) for 24 hours, researchers observed not only an advanced initial decomposition temperature (T₀) but also increased mass loss during the main decomposition stage. Kinetic analysis demonstrated that the apparent activation energy and integral procedural decomposition temperature (IPDT) of ADVN decreased after extended UV exposure, indicating reduced thermal stability. This study established critical prevention mechanisms, highlighting the necessity to completely isolate ADVN from UV exposure under all circumstances to avoid aging or thermal runaway scenarios. The research methodology employed in this investigation serves as an important benchmark for handling potentially hazardous chemicals, particularly azo compounds with photosensitivity concerns. [5]

Further analysis of ADVN and related compounds using calorimetric techniques and kinetic calculations determined that the self-accelerating decomposition temperature (SADT) for these compounds remains below 50°C. This finding has significant implications for storage and transport regulations, particularly when considering different packaging configurations. Studies evaluated the impact of various packaging conditions on SADT, with verification through simulation methods performed with packaging of 25.0 kg and 50.0 kg of material. The results underscored the importance of establishing computational approaches for more rapid determination of SADT values, providing alternatives to time-consuming and costly large-scale experiments while maintaining safety standards in pharmaceutical research operations. [6]

Stability Assessment of Water-Soluble Azobis Compounds

The thermal decomposition kinetics of the water-soluble initiator 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (AIBI) was investigated using a combined experimental and computational approach. This study employed a heat-wait-search methodology to observe exothermic reactions upon heating to the decomposition point, revealing reactions initiating around 160°C. Interestingly, no noticeable phase change was observed at this temperature, despite previous reports noting mass loss, highlighting the complex phase behavior of this water-soluble azobis compound. The research combined differential scanning calorimetry with isoconversional kinetic analysis via the Flynn-Wall-Ozawa method, revealing a complex decomposition process with an apparent activation energy of approximately 150 kJ mol⁻¹. [8]

This investigation exemplified the two-pronged analytical strategy recommended for comprehensive stability assessment, beginning with model-free methodology for initial kinetic assessment followed by model-based approaches for advanced verification. The study confirmed the intricate thermal decomposition characteristics of AIBI and highlighted the necessity for careful temperature management during storage and transport to prevent autocatalysis. Researchers recommended maintaining ambient temperatures below 100°C for this compound and provided a framework for predicting thermal hazards that informs safer handling and storage practices specific to water-soluble azobis compounds used in pharmaceutical applications, particularly in aqueous polymerization systems for drug delivery platforms. [8]

Emergency Response and Handling Procedures

Spill and Decomposition Incident Response

In the event of a spill or accidental release of azobis compounds, immediate action must be taken to prevent hazardous situations. Personnel should evacuate the area and ensure adequate ventilation, while avoiding dust formation which could create explosive atmospheres. All ignition sources must be eliminated immediately, including electrical equipment that could generate sparks. For spill containment, use spark-proof tools and non-combustible absorbent materials to collect the substance, placing it in appropriate sealed containers for disposal. It is critical to prevent the chemical from entering drains or waterways due to potential environmental hazards, with some azobis compounds classified as harmful to aquatic life with long-lasting effects. If a decomposition incident occurs, the primary focus should be on evacuation and allowing the reaction to complete in a controlled manner from a safe distance, as intervention during active decomposition may exacerbate the situation. [3] [1]

Emergency personnel must be equipped with self-contained breathing apparatus (SCBA) and appropriate chemical protective clothing when responding to significant spills or decomposition events. Special precautions should be taken for spills occurring in confined spaces, where toxic gas accumulation or oxygen deficiency may present additional hazards. The decomposition of azobis compounds produces various toxic gases, including nitrogen oxides and in some cases cyanide-containing compounds, requiring comprehensive air monitoring during cleanup operations. All adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations, considering the potentially hazardous nature of both the parent compound and its decomposition products. [3] [1]

First Aid Measures and Exposure Control

In cases of human exposure to azobis compounds or their decomposition products, immediate first aid measures should be implemented prior to seeking medical attention. For inhalation exposure, the affected person should be moved to fresh air immediately, with oxygen administration if breathing is difficult. If not breathing, artificial respiration should be provided by trained personnel, though mouth-to-mouth resuscitation should be avoided if the victim has ingested or inhaled the chemical. Following skin contact, contaminated clothing should be removed immediately and the affected area washed thoroughly with soap and plenty of water. For eye exposure, rinsing with pure water for at least 15 minutes is recommended, with medical consultation following all significant exposures. [3]

If ingestion occurs, the mouth should be rinsed with water but vomiting should not be induced, as this may increase absorption of toxic decomposition products or create aspiration hazards. Never give anything by mouth to an unconscious person, and immediate consultation with a poison control center or medical doctor is essential. The most important symptoms of exposure may include irritation to respiratory tract, skin, and eyes, with potential for more severe effects depending on the specific compound and extent of exposure. Medical personnel should be informed about the specific azobis compound involved, as decomposition products vary among different compounds and may require specific treatment approaches. For instance, compounds containing nitrile groups may metabolize to cyanide in the body, necessitating specific antidotal therapies. [3] [1]

Conclusion

References

Thermal Hazard Assessment of Organic Peroxides

Author: Smolecule Technical Support Team. Date: February 2026

Thermal hazard assessment for organic peroxides is crucial for safe handling in chemical industries. The general approach involves combining experimental data with theoretical models to evaluate both the probability and severity of a thermal runaway reaction [1]. Key parameters include:

  • Onset Temperature (T₀): The temperature at which decomposition begins.
  • Time to Maximum Rate under Adiabatic Condition (TMRₐd): Indicates how quickly a reaction can escalate.
  • Heat of Decomposition (ΔH): Measures the total energy released.

Quantitative Structure-Property Relationship (QSPR) models can predict these hazard parameters directly from the molecular structure of an organic peroxide, allowing for hazard ranking before extensive lab work [1].

General Experimental Methodologies

The following table summarizes standard experimental techniques used to determine the key thermal hazard parameters mentioned above.

Experimental Technique Key Measured Parameters Methodology Overview
Differential Scanning Calorimetry (DSC) Onset Temperature (T₀), Activation Energy (Eₐ), Heat of Decomposition (ΔH) [2] A small sample and an inert reference are heated under controlled program. Heat flow difference is measured to determine onset temperature & reaction enthalpy [2].
Accelerating Rate Calorimetry (ARC) Time to Maximum Rate (TMRₐd), Self-accelerating decomposition temperature [2] Sample heated adiabatically to detect exothermic activity. Instrument tracks self-heating rate, providing data on reaction kinetics under worst-case scenario [2].
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of decomposition products [2] Volatile thermal decomposition products are separated & identified, helping to propose & confirm initial decomposition mechanisms [2].
Density Functional Theory (DFT) Calculations Energy barriers for proposed decomposition pathways [2] Computational method calculates energy for each proposed reaction step, helping determine the most likely decomposition mechanism [2].

Workflow for Hazard Assessment and Ranking

The overall process for assessing and ranking the thermal hazard of an organic peroxide like ADVN typically follows a structured workflow. The diagram below outlines the key steps, from initial experimentation to final hazard classification.

Start Start Hazard Assessment EXP_DSC DSC Experiment Start->EXP_DSC EXP_ARC ARC Experiment Start->EXP_ARC EXP_GCMS GC-MS Experiment Start->EXP_GCMS Data_T0 Onset Temperature (T₀) EXP_DSC->Data_T0 Data_DH Heat of Decomposition (ΔH) EXP_DSC->Data_DH Data_TMR TMRₐd EXP_ARC->Data_TMR Data_Products Decomposition Products EXP_GCMS->Data_Products Model QSPR Model Data_T0->Model Data_TMR->Model Data_DH->Model DFT DFT Calculation (Validate Pathway) Data_Products->DFT Rank Hazard Ranking DFT->Rank Model->Rank

This workflow integrates experimental data and computational models to determine thermal hazard levels [2] [1].

How to Proceed with ADVN-Specific Data

Since specific data for ADVN is not available in the search results, you can:

  • Consult Specialized Databases: Search chemical safety databases like those from NOAA or OSHA.
  • Perform Laboratory Testing: Use the methodologies outlined to conduct your own DSC, ARC, and GC-MS experiments.
  • Explore Predictive Models: Investigate if existing QSPR models for organic peroxides can be applied to ADVN's molecular structure to estimate its key hazard parameters [1].

References

azobis compound decomposition temperature range

Author: Smolecule Technical Support Team. Date: February 2026

Azobis Compound Decomposition Data

The following table summarizes the thermal decomposition data for several key azobis compounds, highlighting their variability and conditions.

Compound Name Abbreviation Decomposition Temperature Range / Onset Experimental Conditions Key Parameters (E: Activation Energy) References
2,2'-Azobis(2-methylpropionitrile) AIBN Starts above 40 °C; common study range: 66-72 °C Primarily in solution (e.g., toluene), with spin traps (PBN, DMPO) for EPR. - [1] [2]
2,2'-Azobis(2,4-dimethylvaleronitrile) ADVN Detectable mass loss from ~30 °C; stability affected by UV exposure. TG/DSC in N₂ or air (isothermal/non-isothermal). - [3] [4]
4,4'-Azobis-1,2,4-triazole ATRZ Onset: ~300 °C; peak exotherm at ~310 °C (at 5 °C/min). TG/DSC, N₂ atmosphere, heating rates 5-20 °C/min. E: 381 - 393 kJ/mol [5]
1,1'-Azobis-1,2,3-triazole - Critical temperature of thermal explosion: 187.01 °C. TG/DSC, N₂ atmosphere. E: 284.5 - 291.4 kJ/mol [6]
2,2'-Azobis(1H-imidazole-4,5-dicarbonitrile) TCAD Decomposition temperature: 369 °C. Differential Thermal Analysis (DTA) & Thermogravimetry (TG). - [7]

Experimental Protocols for Stability Evaluation

Researchers employ several well-established calorimetric and spectroscopic methods to study azobis compound decomposition. Here are detailed protocols for two key approaches:

1. Thermogravimetry/Differential Scanning Calorimetry (TG/DSC) This method measures mass loss and heat flow associated with decomposition under controlled conditions.

  • Sample Preparation: A small sample mass (typically ~0.2-1.0 mg) is placed in an open crucible to avoid pressure build-up.
  • Atmosphere Control: Experiments are run under an inert gas like Nitrogen (N₂) with purge flow rates of 20-40 mL/min. To study oxygen's effect, comparisons are made with air as the purge gas [5] [4].
  • Temperature Program:
    • Non-Isothermal: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C per minute) from ambient temperature to a target (e.g., 400 °C) [5].
    • Isothermal: The sample is rapidly heated and held at a specific temperature of interest to monitor degradation over time [4].
  • Data Analysis: Kinetic parameters like activation energy (E) are calculated from the data using model-free methods such as Kissinger and Ozawa-Doyle [5] [6].

2. Electron Paramagnetic Resonance (EPR) with Spin Trapping This technique is used to detect and identify short-lived free radicals generated during decomposition.

  • Sample Preparation:
    • The azobis compound (e.g., AIBN) is dissolved in a solvent like toluene or o-xylene (e.g., 20 mM stock solution).
    • A spin trap (e.g., PBN or DMPO) is added in excess (e.g., 3 equivalents) to "trap" transient radicals, forming more stable adducts detectable by EPR [1].
  • Heating Methods:
    • Conventional: Using a flow of hot nitrogen gas around the sample tube.
    • Dielectric (Microwave) Heating: A dual-mode EPR resonator enables rapid, in situ heating and simultaneous measurement [1].
  • EPR Measurement: Spectra are recorded at specific parameters (e.g., 100 kHz field modulation, 0.1 mT modulation amplitude) to identify the radical adducts formed [1].

Application in Pharmaceutical Development

Azo initiators like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) are strategically used as free radical generators to evaluate the oxidative stability of drug candidates [8].

  • Solution Model:
    • The drug substance and AAPH are dissolved in a mixture of acetonitrile and aqueous buffer.
    • The solution is incubated at elevated temperatures (e.g., 40-60 °C) to accelerate radical generation and oxidative degradation.
    • The degradation of the drug is monitored over time (e.g., by HPLC) to determine reaction kinetics [8].
  • Solid-State Model:
    • Blends of the drug with excipients like microcrystalline cellulose are treated with AAPH.
    • The mixture is placed at elevated temperature and humidity.
    • This setup helps assess the susceptibility of the drug formulation to oxidation in its solid dosage form [8].

This model helps rank-order the effectiveness of antioxidants and provides critical data for formulating stable drugs.

Mechanism of Decomposition and Analysis

The core decomposition mechanism for azobis compounds involves homolytic cleavage of the azo bond, generating nitrogen gas and carbon-centered radicals. The diagram below illustrates the pathway for AIBN and the subsequent role of a spin trap in EPR analysis.

G AIBN AIBN Heating Radicals 2 ⋅CP● Radicals + N₂ AIBN->Radicals Δ Oxygen O₂ (Aerobic Conditions) Radicals->Oxygen   SpinTrap Spin Trap (ST) e.g., PBN, DMPO Radicals->SpinTrap  Traps AlkoxylRadical CPO● Alkoxyl Radical Oxygen->AlkoxylRadical AlkoxylRadical->SpinTrap Adduct ST-Radical Adduct SpinTrap->Adduct

This diagram shows the initial formation of 2-cyano-2-propyl radicals (CP●) and nitrogen gas from AIBN upon heating [1] [2]. Under aerobic conditions, these carbon-centered radicals readily react with atmospheric oxygen to form 2-cyano-2-propoxyl radicals (CPO●) [1]. For detection via EPR spectroscopy, a spin trap is added to the system, which reacts with the short-lived radicals (CP● or CPO●) to form a stable spin adduct that gives a characteristic EPR signal [1].

Critical Considerations for Research

  • Atmosphere is Crucial: The presence or absence of oxygen dramatically alters decomposition pathways and products. Anaerobic conditions favor carbon-centered radicals and dimerization, while aerobic conditions promote peroxides and alkoxyl radicals [1] [4].
  • Heating Rate Matters: Fast, microwave-induced heating (T-jump) can bypass the detection of certain intermediates (like CPO● adducts) that are observed under slow, conventional heating [1].
  • Solvent and Additives: The choice of solvent and the presence of other molecules (e.g., metals, antioxidants) can significantly influence decomposition kinetics and must be controlled [8].
  • Safety and Stability: Some azobis compounds like ADVN can show measurable decomposition at temperatures as low as 30°C, necessitating low-temperature storage and handling. UV light exposure can also advance decomposition onset [3] [4].

References

ADVN half-life decomposition temperature 51°C

Author: Smolecule Technical Support Team. Date: February 2026

ADVN Technical Data Summary

Property Specification
CAS Number 4419-11-8 [1] [2]
Chemical Name 2,2'-Azobis(2,4-dimethylvaleronitrile) [1]
Molecular Formula C₁₄H₂₄N₄ [1] [2]
Molecular Weight 248.37 g/mol [1]
Appearance White crystalline powder [1] [2]
10-hr Half-life Temperature 51 °C (in toluene) [1] [2]
Melting Point 45 - 70 °C (decomposes) [1]
Self-Accelerating Decomposition Temp. (SADT) 30 °C [1]
Solubility Soluble in organic solvents (benzene, acetone, ether, toluene, methanol, DMF); Insoluble in water [1] [2]
Kinetic Parameter Value
Activation Energy (Eₐ) 117.8 kJ/mol (approx. 122 kJ/mol in another source) [1] [2]
Frequency Factor (ln A) 32.94 [1]

Handling and Storage Guidelines

ADVN is thermally unstable and requires careful handling. The low Self-Accelerating Decomposition Temperature (SADT) of 30°C [1] means it can spontaneously decompose at relatively low temperatures.

  • Storage Condition: Must be stored below 15°C [1] [2].
  • Packaging: Typically available in 20kg paperboard drums, 25kg, or 500g packages [1] [2].
  • Handling Precaution: Keep away from sunlight and heat sources [2].

Decomposition Kinetic Workflow

The diagram below illustrates the conceptual process of determining the decomposition kinetics of ADVN, which is crucial for predicting its behavior and ensuring safe handling in experimental and industrial settings.

ADVN_Decomposition_Workflow start Start: ADVN Kinetic Analysis step1 Isothermal DSC Experiment start->step1 step2 Measure Half-life (t₁/₂) at Multiple Temperatures step1->step2 step3 Apply Arrhenius Equation step2->step3 step4 Determine Activation Energy (Eₐ) step3->step4 step5 Calculate 10-hour Half-life Temp (51°C) step3->step5 safe_handling Establish Safe Storage Conditions step4->safe_handling step5->safe_handling end Safe Laboratory Use safe_handling->end

Workflow for determining ADVN decomposition kinetics and safety parameters.

Safety Protocol Visualization

Given the thermal instability of ADVN, the following diagram outlines the critical decision points and actions for its safe storage and handling.

ADVN_Safety_Protocol protocol_start ADVN Handling Protocol check_temp Is Ambient Temp > 20°C? protocol_start->check_temp use_cold_chain Use Cold Chain Transport check_temp->use_cold_chain Yes check_storage Storage Temp < 15°C & Away from Sunlight? check_temp->check_storage No use_cold_chain->check_storage move_to_fridge Immediately Move to Refrigerated Storage check_storage->move_to_fridge No monitor Monitor Container Temperature check_storage->monitor Yes warning WARNING: Risk of Self-Accelerating Decomposition check_storage->warning Condition Not Met move_to_fridge->monitor inspect Inspect for Gas Build-up or Damage monitor->inspect safe_use Proceed with Safe Use inspect->safe_use

Critical safety and storage protocol for handling thermally sensitive ADVN.

Application Note for Researchers

  • Primary Use: The searched data confirms ADVN's main application as an oil-soluble polymerization initiator in plastics manufacturing and other industrial chemistry fields [1] [2].
  • Information Gap: The search results did not reveal specific applications, signaling pathways, or experimental protocols related to drug development. Its use in pharmaceutical research, if any, would likely be in specialized areas like polymer-based drug delivery systems, requiring you to consult specialized scientific databases for more targeted information.

References

low-temperature polymerization using ABVN initiator

Author: Smolecule Technical Support Team. Date: February 2026

ABVN Initiator: Properties and Specifications

ABVN is an azo compound known for generating free radicals through thermal decomposition, making it effective for initiating polymerization reactions at relatively low temperatures [1] [2].

Table 1: Physicochemical Properties of ABVN

Property Specification / Value
Chemical Name 2,2'-Azobis(2,4-dimethylvaleronitrile) [1]
CAS Number 4419-11-8 [1] [2]
Molecular Formula C₁₄H₂₄N₄ [1] [2]
Molecular Weight 248.37 g/mol [1] [2]
Appearance White to slightly yellow crystalline powder or granule [1]
Melting Point 45-70°C [1] [2]
Water Solubility 9.37 mg/L at 20°C (Insoluble) [1] [3]
Solubility in Organic Solvents Soluble in alcohols, ether, chloroform (slightly), DMSO (sparingly), methanol (slightly) [2] [3]

Table 2: Polymerization Initiator Specifications

Parameter Specification
Assay (Purity) ≥ 98.0% [2]
Theoretical Active Oxygen Content 6.44% [3]
Recommended Storage Temperature -20°C to 10°C (cool and dry conditions) [1] [3]
Self-Accelerating Decomposition Temperature (SADT) 30°C [2]

Experimental Protocol: Low-Temperature Polymerization using ABVN

This protocol is adapted from a published method for embedding multicolor fluorescent protein-labeled neural circuits in resin, which utilized ABVN to achieve polymerization at a low temperature [4].

Reagents and Equipment
  • Monomers: Glycol methacrylate (GMA) solution, specifically a mixture of 52.5 g of A solution, 2.8 g deionized water, and 44.1 g of B solution [4].
  • Initiator: ABVN, 0.8 g [4].
  • Additive: Sudan black B (SBB), 0.2 g, to reduce background fluorescence [4].
  • Solvents: Ethanol series (50%, 70%, 95%, v/v) for dehydration [4].
  • Equipment: Vacuum oven, glass vials or containers, syringes, and a fume hood.
Formulation of the Resin Mixture
  • Combine the GMA solution, deionized water, SBB, and ABVN initiator to create a 100% GMA solution [4].
  • Ensure the ABVN is fully dissolved. The mixture can be stored at 4°C for several hours before use.
Polymerization Procedure
  • Dehydration: Dehydrate your samples (e.g., 100 µm brain slices) in a graded ethanol series (50%, 70%, 95%) for 5 minutes each at 4°C [4].
  • Infiltration: Transfer the samples to a graded GMA series (70%, 85%, and 100% GMA) for 15 minutes each at 4°C. Then, immerse them in 100% GMA and leave them overnight at 4°C [4].
  • Prepolymerization Impregnation: Place the samples in a prepolymerization GMA solution and let them sit for 3 days at 4°C [4].
  • Initiation and Curing: Transfer the samples to a vacuum oven and polymerize them at 35°C for 24 hours [4].

The following workflow diagram summarizes the key steps of the protocol:

Start Start Protocol Step1 Dehydration Graded Ethanol Series (50%, 70%, 95%) 5 min each at 4°C Start->Step1 Step2 Infiltration Graded GMA Series (70%, 85%, 100%) 15 min each at 4°C Step1->Step2 Step3 Overnight Infiltration 100% GMA Solution at 4°C Step2->Step3 Step4 Prepolymerization Prepolymerization GMA Solution 3 Days at 4°C Step3->Step4 Step5 Initiation & Curing Vacuum Oven 35°C for 24 Hours Step4->Step5 End Polymerization Complete Step5->End

Critical Safety and Handling Procedures

ABVN is a thermally sensitive compound classified under Grade 4.1 (flammable solid) and requires careful handling to prevent thermal runaway [3] [5].

Table 3: Hazard and Storage Information

Aspect Protocol / Hazard
Storage Seal and store in a cool, dry, well-ventilated place. Avoid sunlight and high temperatures. Ideal storage is below 10°C [1] [3].
Incompatible Materials Keep away from heat, sparks, open flames, acids, reducing agents, and flammable materials [3].
Thermal Hazard The SADT is 30°C. Decomposes before boiling, and can contribute to thermal runaway in polymerization reactions [2] [5].
Fire Fighting Small fires: use foam or dry powder extinguisher. Large fires: withdraw and use a water spray from a safe distance [3].
Pot Life Monomer-initiator mixtures have a limited pot life. Microencapsulation of the initiator can be used to prevent premature spontaneous polymerization [6] [7].

Application Notes and Troubleshooting

  • Mechanism of Action: ABVN decomposes upon heating to generate free radical species, which then initiate the chain-growth polymerization of vinyl monomers [1].
  • Key Advantage for Low-Temperature Use: The protocol successfully uses a 35°C polymerization temperature, which is crucial for preserving the structure and function of sensitive biological molecules like red fluorescent proteins [4]. This is significantly lower than the temperatures required by many other common initiators.
  • Optimization Tip: The reduction of the polymerization temperature from 50°C to 35°C, combined with the use of fluorescent protein protection reagents, was shown to nearly double the fluorescence preservation rate for red fluorescent proteins like tdTomato and mCherry, while also reducing background autofluorescence [4].

References

free radical polymerization with 2,2'-Azobis(2,4-dimethylvaleronitrile)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN or Vazo 52, is a lipophilic azo compound widely used as a thermal free radical initiator [1]. Its decomposition produces nitrogen gas and two carbon-centered radicals that efficiently initiate the polymerization of vinyl monomers [1].

A key advantage of AMVN is its lipophilicity, making it particularly suitable for polymerizations in organic solvents and for synthesizing hydrophobic polymers [2]. Compared to common peroxide initiators, azo initiators like AMVN offer benefits including reduced risk of branching chains, enhanced safety during storage and handling, and simpler reaction conditions as they do not undergo redox reactions [1].

Key Properties and Selection Guide

The table below summarizes the essential properties of AMVN for experimental planning.

Property Specification for AMVN
Chemical Names AMVN; ADVN; 2,2'-azobis(2,4-dimethylvaleronitrile); 2,2'-azobis(2,4-dimethylpentanenitrile) [1]
10-Hour Half-Life Temperature 52°C [1]
Typical Reaction Temperature Range 40°C - 70°C (10°C-30°C above or below the grade number) [1]
Solubility Lipophilic; soluble in common organic solvents like toluene and acetone [1].
Primary Decomposition Products Nitrogen gas (N₂) and two carbon-centered radicals [1].

Selecting the right initiator depends on your reaction temperature and medium. AMVN is ideal for low-temperature polymerizations in organic media. The following table compares it with other common azo initiators.

Initiator Grade Chemical Name Common Abbr. 10-Hr Half-Life Temp. Key Benefit / Use Case
Vazo 52 2,2'-azobis(2,4-dimethylvaleronitrile) AMVN, ADVN 52°C Low-temperature polymerizations [1]
Vazo 64 2,2'-azobis(2-methylpropanenitrile) AIBN 64°C Cost-effective [1]
Vazo 67 2,2'-azobis(2-methylbutanenitrile) AMBN 67°C Best solubility [1]
Vazo 56 WSP 2,2'-azobis(2-methylpropionamidine) dihydrochloride AAPH 56°C Water-soluble reactions [1]

General Polymerization Protocol Using AMVN

The following is a generalized workflow for a free radical polymerization using AMVN. You must determine specific parameters like monomer type, concentration, solvent, and temperature based on your target polymer.

Start Start ReactionMixture Prepare Reaction Mixture - Purge monomer and solvent - Add monomer to solvent - Add AMVN initiator (typical molar ratio: 0.1-1 mol% vs. monomer) Start->ReactionMixture Deoxygenate Deoxygenate Mixture - Purge with inert gas (N₂/Ar) - Alternatively, perform freeze-pump-thaw cycles ReactionMixture->Deoxygenate Heat Heat Reaction - Immerse in thermostatted oil bath - Maintain temperature (e.g., 60-70°C) - Stir continuously Deoxygenate->Heat Monitor Monitor Reaction - Proceed for several hours to days - Monitor conversion via NMR or gravimetry Heat->Monitor Monitor->Heat Continue Reaction Terminate Terminate and Cool - Cool reaction in ice bath - Exposure to air can terminate chains Monitor->Terminate High Conversion Reached Precipitate Precipitate Polymer - Pour solution into cold nonsolvent - Isolate polymer by filtration/decantation Terminate->Precipitate Purify Purify Polymer - Reprecipitate from solvent/nonsolvent - Dry under vacuum to constant weight Precipitate->Purify Analyze Analyze Polymer - GPC/SEC for Mn and PDI - NMR for structure and conversion - DSC for thermal properties Purify->Analyze End End Analyze->End

Step-by-Step Procedure
  • Reaction Setup:

    • Monomer & Solvent Preparation: Purify the monomer (e.g., by passing through a basic alumina column to remove inhibitors) and select an appropriate anhydrous solvent (e.g., toluene, benzene). Dry the solvent using standard methods [3].
    • Formulate Mixture: In a reaction vessel (e.g., a Schlenk flask), dissolve the purified monomer in the solvent. Typical monomer concentrations range from 1-5 M. Add AMVN so its molar concentration is 0.1 to 1 mol% relative to the monomer [4].
  • Initiation & Propagation:

    • Deoxygenation: Seal the vessel and deoxygenate the mixture by purging with an inert gas (nitrogen or argon) for 20-30 minutes, or by performing several freeze-pump-thaw cycles [3].
    • Polymerization: Place the sealed vessel in a thermostatted oil bath pre-heated to the target temperature (e.g., 60-70°C, which is above its 10-hour half-life temperature of 52°C for a practical decomposition rate) [1]. Allow the reaction to proceed with constant stirring for several hours to days.
  • Termination & Work-up:

    • Termination: Stop the reaction by removing the heat source and cooling the mixture rapidly in an ice bath. Exposing the contents to air will introduce oxygen, which acts as a radical scavenger and terminates the propagating chains [5].
    • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexanes) with vigorous stirring. Isolate the polymer by filtration or decantation. For further purification, re-dissolve the polymer in a solvent and re-precipitate. Dry the purified polymer under vacuum until a constant weight is achieved [3].

Analytical Methods and Characterization

The following techniques are standard for characterizing the synthesized polymers:

  • Gel Permeation Chromatography (GPC/SEC): Determines the molecular weight distribution (Mw, Mn) and dispersity (Ɖ). Well-controlled polymerizations typically yield polymers with low dispersity (Ɖ < 1.3) in RAFT, but may be higher in conventional FRP [4] [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms polymer structure, composition, and monomer conversion [3].
  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as the glass transition temperature (Tg) [3].
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of functional groups in the polymer [3].

Safety and Handling Notes

  • Storage: Store AMVN in a refrigerator. As an azo compound, it is a shock-sensitive radical source and should be handled with care, though it is generally more stable than organic peroxides [1].
  • Decomposition: The primary gaseous decomposition product is nitrogen, which is not hazardous. However, the cyanocarbon radicals can form other volatile organic compounds [1].
  • General Lab Safety: Standard personal protective equipment (PPE) including gloves and safety glasses should be worn. Reactions should be set up in a fume hood behind a sash or blast shield due to the use of pressurized glassware and organic solvents.

Conclusion and Application Note

AMVN is a highly useful initiator for synthesizing polymers with well-defined structures, particularly in hydrophobic systems for applications like drug delivery, electronics, and specialty coatings [1]. Its lipophilicity and predictable decomposition kinetics allow for good control over molecular weight and architecture.

References

Application Notes and Protocols for ABVN-Initiated Synthesis of Polymethyl Methacrylate (PMMA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ABVN as Polymerization Initiator

2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as ABVN (CAS 4419-11-8) or V-65, is an efficient azo compound initiator for free radical polymerization of various vinyl monomers, including methyl methacrylate (MMA). As a low-temperature initiator, ABVN offers distinct advantages over other initiators due to its relatively lower decomposition temperature (approximately 45-70°C), which allows for smoother polymerization kinetics and reduced risk of runaway reactions. [1] The initiation mechanism involves thermal decomposition of ABVN molecules, generating reactive free radicals that attack the carbon-carbon double bonds of MMA monomers, beginning the chain propagation process that ultimately forms high molecular weight PMMA chains. [1]

The molecular structure of ABVN (C14H24N4) features two nitrile groups flanking an azo bridge (-N=N-), which undergoes homolytic cleavage when heated, producing two carbon-centered radicals and releasing nitrogen gas. These radicals are particularly effective for initiating polymerization of acrylic monomers like MMA, resulting in polymers with controlled molecular weights and narrow polydispersity. The 10-hour half-life temperature of ABVN is approximately 52°C, making it particularly suitable for polymerizations conducted at moderate temperatures (50-70°C). [1]

ABVN Characteristics and Specifications

Physical and Chemical Properties

ABVN appears as a white to slightly yellow crystalline powder or granule with a predicted density of 0.93±0.1 g/cm³. It has limited water solubility (9.37 mg/L at 20°C) but dissolves readily in various organic solvents including toluene, acetone, and the MMA monomer itself. The compound exhibits relatively low vapour pressure (0.812 Pa at 20°C), reducing evaporation losses during processing. [1]

Table 1: Physical-Chemical Properties of ABVN

Property Value/Specification Conditions
Appearance White to slightly yellow crystalline powder or granule Visual
Melting Point 45-70°C -
Molecular Weight 248.37 g/mol -
Molecular Formula C14H24N4 -
Density 0.93±0.1 g/cm³ Predicted
Water Solubility 9.37 mg/L 20°C
Vapour Pressure 0.812 Pa 20°C
Handling and Storage Requirements

Proper storage of ABVN is critical for maintaining its initiator efficacy and ensuring safety. ABVN should be stored in its original sealed container in a cool, dry, and well-ventilated environment, protected from direct sunlight and high temperatures. The storage area should be free from potential ignition sources and equipped with appropriate fire suppression systems. [1]

Due to the thermolabile nature of azo compounds, ABVN may undergo auto-accelerated decomposition if contaminated with strong acids, oxidizing agents, or other decomposition catalysts. Always use clean, non-reactive equipment (stainless steel or glass) when handling ABVN, and avoid contact with heavy metal salts or other radical scavengers that might prematurely decompose the initiator. [1]

PMMA Polymerization Methods Overview

PMMA can be synthesized through several polymerization techniques, each offering distinct advantages for specific applications. The polymerization method significantly influences the molecular weight, particle size distribution, and thermal properties of the final product. [2]

  • Bulk Polymerization: This method involves polymerizing the neat monomer without any diluent or dispersing medium. The process is typically initiated by heat or a chemical initiator like ABVN, which triggers the reaction where MMA molecules link together to form long polymer chains. Bulk polymerization can yield high molecular weight polymers with excellent clarity and low porosity, but has limitations due to the highly exothermic nature of the reaction, which can lead to uneven heating and potential product degradation if not properly controlled. This method is typically used for smaller scale productions or specific applications requiring the highest optical clarity. [2]

  • Suspension Polymerization: As the most common industrial method for manufacturing PMMA, suspension polymerization involves dispersing MMA in an aqueous medium containing a suspending agent, forming droplets that act as individual microreactors. The advantage of this method is superior temperature control, leading to a more uniform product with controlled particle size. The exothermic heat generated during polymerization is more easily managed through the aqueous phase, and the resulting PMMA beads or granules can be easily separated from water, dried, and further processed into various forms like sheets, rods, or molded parts. [2]

  • Solution Polymerization: Although less common for large-scale PMMA production, solution polymerization involves dissolving the MMA monomer in a suitable solvent before initiating the polymerization reaction. The solvent helps dissolve the monomer, enabling better mixing and control over reaction conditions. After polymerization, the solvent is evaporated, leaving behind the polymer. This method can produce high-quality PMMA but is less economically favorable due to the additional cost and complexity associated with solvent recovery and environmental considerations. [2]

Detailed Experimental Protocol: ABVN-Initiated Bulk Polymerization of PMMA

Materials and Equipment

Table 2: Required Materials and Equipment

Materials Specifications Purpose
Methyl Methacrylate (MMA) ≥99% purity, inhibited with hydroquinone Monomer
ABVN (V-65) ≥98% purity, white crystalline powder Free radical initiator
Hydroquinone Laboratory reagent grade Polymerization inhibitor (for control)
Nitrogen Gas High purity (≥99.998%) Oxygen removal
Solvents Toluene, methanol (analytical grade) Purification and precipitation
Equipment Specifications
Reaction Vessel Three-neck round bottom flask (500 mL to 1 L)
Heating Mantle With temperature controller (±0.5°C)
Condenser Water-cooled reflux condenser
Gas Inlet System For nitrogen purging with bubbling stone
Agitation System Overhead mechanical stirrer with Teflon paddle
Step-by-Step Procedure
  • Monomer Purification: Remove the inhibitor (typically hydroquinone) from commercial MMA monomer by passing it through a column of basic alumina or by washing with 5% sodium hydroxide solution followed by deionized water until neutral pH. Dry the purified MMA over anhydrous magnesium sulfate and filter under nitrogen atmosphere. [3]

  • Reaction Setup: Charge 200 mL of purified MMA monomer into the clean, dry reaction vessel. Add ABVN initiator at 0.1-0.5 mol% relative to monomer (typically 0.25-1.25 g per 100 mL MMA). Equip the flask with the reflux condenser, nitrogen inlet, and mechanical stirrer. Place the assembly in the heating mantle. [1]

  • Oxygen Removal: Begin a slow stream of nitrogen gas through the solution while stirring at approximately 100 rpm. Continue purging for 20-30 minutes to ensure complete removal of dissolved oxygen, which can inhibit free radical polymerization. [4]

  • Polymerization: After oxygen removal, increase the stirring speed to 200-250 rpm and gradually heat the reaction mixture to 60±2°C. Maintain this temperature with constant stirring. The polymerization should begin within 15-30 minutes, evidenced by a gradual increase in viscosity. [1]

  • Reaction Monitoring: Continue the polymerization for 4-8 hours, monitoring the viscosity increase and temperature stability. The reaction is highly exothermic; ensure the temperature controller maintains the set point to prevent auto-acceleration effects (Trommsdorff effect). [4]

  • Termination: When the conversion reaches 80-90% (or when the viscosity makes stirring difficult), terminate the polymerization by rapidly cooling the reaction vessel in an ice bath. For additional termination, add 10-20 mg of hydroquinone dissolved in a small amount of acetone. [3]

  • Polymer Recovery: Precipitate the polymer by slowly pouring the viscous solution into a large excess of rapidly stirred methanol (approximately 500 mL). Filter the precipitated polymer and wash with fresh methanol. [4]

  • Purification: Purify the crude PMMA by redissolving in toluene (approximately 20% w/v) and reprecipitating in methanol. Repeat this process twice to remove any residual monomer and initiator fragments. [3]

  • Drying: Dry the purified PMMA under vacuum (50-60°C) for at least 24 hours until constant weight is achieved. Store in a desiccator protected from light. [4]

G Start Start MMA Purification Setup Reaction Setup Start->Setup Oxygen Oxygen Removal Setup->Oxygen Polymerization Polymerization at 60°C Oxygen->Polymerization Monitoring Reaction Monitoring Polymerization->Monitoring Termination Termination Monitoring->Termination Recovery Polymer Recovery Termination->Recovery Purification Purification Recovery->Purification Drying Drying Purification->Drying End Final PMMA Product Drying->End

Workflow Diagram Title: PMMA Synthesis Process

Material Characterization and Analysis

Structural and Thermal Analysis

The synthesized PMMA should be characterized using several analytical techniques to confirm its structure and properties:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Prepare a thin film of PMMA by casting from acetone solution onto a KBr plate. Characteristic absorption bands should include: C=O stretching at 1730 cm⁻¹, C-O stretching at 1140-1190 cm⁻¹, and α-methyl groups at 1388 and 750 cm⁻¹. [5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve approximately 10-20 mg of PMMA in 0.6 mL of deuterated chloroform (CDCl₃). ¹H NMR should show signals at: δ = 3.6 ppm (-OCH₃), δ = 0.8-1.2 ppm (backbone -CH₂-C(CH₃)-), and δ = 1.8-2.1 ppm (α-methyl -CH₃). [5]

  • Gel Permeation Chromatography (GPC): Determine molecular weight and polydispersity using GPC with THF as eluent at a flow rate of 1.0 mL/min. Calibrate with PMMA standards. Typical number-average molecular weights (Mₙ) for ABVN-initiated PMMA range from 50,000-200,000 g/mol with polydispersity indices (PDI) of 1.5-2.5. [1]

  • Thermogravimetric Analysis (TGA): Perform under nitrogen atmosphere with a heating rate of 10°C/min from room temperature to 600°C. PMMA typically shows a single major decomposition step beginning around 300°C, with the maximum decomposition rate at approximately 360-380°C. [6]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (T𝑔) using a heating rate of 10°C/min under nitrogen. Heat-cool-heat cycles should be used to erase thermal history. The T𝑔 of atactic PMMA is typically 105°C, but may vary with molecular weight and tacticity. [6]

Quality Control Parameters

Table 3: Quality Control Parameters for PMMA

Parameter Test Method Specification
Conversion Yield Gravimetric analysis ≥85%
Molecular Weight (Mₙ) GPC 50,000-200,000 g/mol
Polydispersity Index GPC 1.5-2.5
Glass Transition Temperature DSC 100-110°C
Residual Monomer GC or ¹H NMR <0.5%
Transmittance UV-Vis spectroscopy ≥92% (at 560 nm, 3 mm thickness)

Applications and Special Considerations

Biomedical Applications

In orthopedic surgery, PMMA is widely used as bone cement for fixing prosthetic implants. The ABVN-initiated PMMA offers advantages in this application due to its controlled polymerization kinetics and minimal residual monomer, which reduces potential toxicity. However, modifications are often required to address limitations such as the high exothermic temperature during polymerization (which can cause tissue necrosis) and low bioactivity. Research has shown that incorporating inorganic bioactive fillers such as tricalcium silicate (TCS), β-tricalcium phosphate (β-TCP), or bioactive glass can significantly improve the biological properties of PMMA bone cement. These composites demonstrate enhanced bioactivity, reduced polymerization temperature, and improved cell viability and osteoblast activity. [7]

For dental applications, PMMA is used in denture bases and temporary crowns. The ABVN initiation system provides polymers with excellent color stability and mechanical properties suitable for intraoral use. Recent advances include the development of PMMA-graphene oxide nanocomposites which exhibit improved mechanical strength, thermal stability, and fungal resistance. [5]

Optical and Industrial Applications

PMMA's exceptional optical clarity (transmitting up to 92% of visible light) and UV resistance make it valuable for optical devices, lenses, and transparent glazing materials. ABVN-initiated PMMA is particularly suitable for high-precision optical components due to its excellent surface finish and minimal yellowing. The weatherability of PMMA can be further enhanced by incorporating UV-absorbing additives during polymerization. [6]

In electronics and advanced materials, PMMA serves as photoresist in extreme ultraviolet (EUV) lithography, where its controlled molecular weight and narrow polydispersity are critical for achieving high resolution patterns. Recent research has focused on developing PMMA nanocomposites with carbon nanotubes, graphene oxide, or other nanoparticles to create materials with tailored electrical conductivity, thermal stability, and mechanical strength for specialized applications. [8]

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Conversion Yield: This may result from oxygen contamination or insufficient initiator. Ensure proper nitrogen purging and verify initiator concentration and activity. Check initiator storage conditions as ABVN decomposes if improperly stored. [1]

  • Low Molecular Weight: Often caused by excessive initiator concentration, high impurities, or too high reaction temperature. Reduce initiator concentration, improve monomer purification, or lower reaction temperature. [4]

  • Broad Molecular Weight Distribution: Typically results from poor temperature control or inadequate mixing. Improve temperature uniformity and ensure sufficient agitation throughout the polymerization. [4]

  • Yellowing of Product: May indicate overheating or contamination. Ensure precise temperature control and use high purity reagents. Add appropriate stabilizers if necessary. [6]

Process Optimization Guidelines

For higher molecular weights, use lower initiator concentrations (0.1-0.2 mol%) and moderate temperatures (55-65°C). For narrower molecular weight distributions, ensure efficient mixing and precise temperature control throughout the reaction. To enhance thermal stability, consider incorporating methacrylic acid comonomers or appropriate additives. [5]

Conclusion

ABVN serves as an excellent initiator for PMMA synthesis, offering controlled polymerization at moderate temperatures and producing polymers with desirable properties for various applications. The protocols outlined in this document provide researchers with detailed methodologies for synthesizing PMMA with tailored characteristics. The versatility of the ABVN initiation system allows for the production of both conventional PMMA and advanced nanocomposites, enabling materials design for specific performance requirements in biomedical, optical, and industrial applications.

References

ADVN as foaming agent for polymer materials

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chemical Blowing Agents

The search results confirm that chemical blowing agents (CBAs) are substances that decompose at specific temperatures to release gases (such as nitrogen) within a polymer melt, creating a cellular structure [1] [2]. They are broadly classified into organic and inorganic types.

ADVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) falls into the category of organic thermal decomposition blowing agents, which also includes azo compounds, nitroso compounds, and acylhydrazide agents [1] [3]. These agents are generally known for their good dispersibility and ability to produce uniform bubbles [1].

General Workflow for Chemical Foaming

The following diagram outlines the generic experimental workflow for chemical foaming, which would be adapted for a specific agent like ADVN. You would integrate the precise parameters for ADVN (e.g., its specific decomposition temperature) into this framework.

G Start Start: Prepare Polymer Matrix and Blowing Agent A Weigh and Dry Components Start->A B Melt Mixing (Polymer + ADVN) A->B C Heat to Decomposition Temperature of ADVN B->C D Gas Release and Bubble Nucleation C->D E Bubble Growth and Stabilization D->E F Cooling and Solidification E->F End End: Foamed Polymer Product F->End

General Workflow for Chemical Foaming with a Solid Agent

To help interpret the workflow, here are the key considerations for each stage, which you would define through experimentation with ADVN:

Experimental Phase Key Process Considerations Potential Characterization Methods
Formulation Polymer type & viscosity; ADVN concentration & dispersion; Additives (stabilizers, nucleants) Thermogravimetric Analysis (TGA), Melt Flow Index (MFI)
Processing Processing temperature profile; Pressure; Mixing time & shear rate Differential Scanning Calorimetry (DSC), Rheometry
Foaming & Stabilization Decomposition kinetics; Foam expansion rate; Cooling rate High-speed camera, Thermal imaging
Final Product Analysis Foam density; Cell size & distribution; Open/closed cell content; Mechanical properties Scanning Electron Microscopy (SEM), Universal Testing Machine

Moving Forward

References

V-65 Azo Initiator Application Guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: V-65, also known as 2,2'-Azobis(2,4-dimethylvaleronitrile), is an oil-soluble azo polymerization initiator with the CAS number 4419-11-8. It is characterized by its low decomposition temperature and excellent solubility in organic solvents [1] [2].

Key Characteristics:

  • Low decomposition temperature (10°C lower than AIBN)
  • 10-hour half-life temperature: 51°C in toluene
  • Solubility: Insoluble in water; soluble in benzene, acetone, ether, DMF, toluene, and methanol
  • Appearance: White crystalline powder
  • Molecular weight: 248.37 g/mol [1] [2]

Key Properties and Specifications

Property Specification
Chemical Name 2,2'-Azobis(2,4-dimethylvaleronitrile) [1]
CAS RN 4419-11-8 [1] [2]
Synonyms ADVN, AMVN, ABVN [1]
Molecular Formula C₁₄H₂₄N₄ [1] [2]
10-hour Half-life Temperature 51°C (in toluene) [1] [3] [2]
Self-accelerating Decomposition Temperature (SADT) 30°C [1] [3]
Melting Point 45-70°C (dec) [1] [2]
Storage Condition Keep under 15°C (or FREEZE at -20°C for long-term stability) [1] [2]

Solubility Profile of V-65

Solvent Solubility (w/w at 20°C)
Toluene 72.0% [2]
Benzene 66.0% [2]
Dioxane 56.0% [2]
Acetone 50.0% [2]
DMF 50.0% [2]
Methanol 14.3% [2]
n-Hexane 4.0% [2]
Water Insoluble [1] [2]

Experimental Protocols

General Free Radical Polymerization Protocol Using V-65

Materials:

  • Monomer: Select appropriate vinyl monomer (e.g., methyl methacrylate, styrene)
  • Solvent: Toluene, benzene, or other suitable organic solvent
  • Initiator: V-65 (typical concentration 0.1-2.0 mol% relative to monomer)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the monomer in the organic solvent (typically 20-50% w/v concentration) [4].
  • Initiator Addition: Add V-65 initiator (typically 0.1-2.0 mol% relative to monomer) to the solution [4].
  • Oxygen Removal: Purge the reaction mixture with inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit free radical polymerization [4].
  • Polymerization: Heat the reaction mixture to 50-70°C with continuous stirring. Maintain temperature for 2-24 hours depending on desired conversion and molecular weight [1] [4].
  • Termination: Cool the reaction mixture to room temperature.
  • Polymer Recovery: Precipitate the polymer into a non-solvent (e.g., methanol or hexane for many polymers), filter, and dry under vacuum until constant weight.

Notes:

  • Lower temperatures (50-60°C) favor better control over molecular weight
  • Higher temperatures (65-70°C) increase polymerization rate but may broaden molecular weight distribution
  • Monitor conversion over time by gravimetric analysis or NMR spectroscopy
Protocol for Drug Delivery System Using Azo Initiator

This protocol adapts methodology from related research using azo initiators in nanomedicine [5]:

Materials:

  • V-65 azo initiator
  • Hollow mesoporous manganese dioxide (H-mMnO₂) nanoparticles
  • Polydopamine (PDA)
  • Triphenylphosphonium (TPP) for mitochondrial targeting
  • RGD peptide (Arg-Gly-Asp) for tumor targeting
  • Cancer cell lines (e.g., osteosarcoma models)

Nanoparticle Preparation:

  • Core Formation: Synthesize H-mMnO₂ nanoparticles according to established methods [5].
  • Surface Modification: Modify H-mMnO₂ with TPP to impart mitochondrial targeting capability [5].
  • Drug Loading: Encapsulate V-65 into H-mMnO₂-TPP nanoparticles.
  • Shell Formation: Coat nanoparticles with polydopamine (PDA) shell to create AIBI@H-mMnO₂-TPP@PDA (AHTP) structure [5].
  • Functionalization: Conjugate RGD peptide onto PDA surface to create tumor-targeting AHTPR nanoparticles [5].

Therapeutic Application:

  • Cell Treatment: Apply AHTPR nanoparticles to cancer cells.
  • Laser Irradiation: Expose cells to NIR laser (808 nm, 0.5-1.0 W/cm²) for 5-10 minutes to generate mild hyperthermia (40-45°C) [5].
  • Initiation: The mild heat triggers V-65 decomposition, generating free radicals within mitochondria.
  • Assessment: Evaluate therapeutic efficacy through cell viability assays, ROS detection, and apoptosis analysis.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the conceptual workflow for using azo initiators like V-65 in free radical polymerization and combination cancer therapy:

G cluster_polymerization Free Radical Polymerization Workflow cluster_biomed Combination Cancer Therapy Mechanism start_poly Reaction Setup Monomer + Solvent + V-65 degas Oxygen Removal Purge with N₂/Ar start_poly->degas heat Thermal Initiation Heat to 50-70°C degas->heat decompose V-65 Decomposition Generates Free Radicals heat->decompose initiate Chain Initiation Radical attacks monomer decompose->initiate propagate Chain Propagation Polymer growth initiate->propagate terminate Chain Termination Polymer formation propagate->terminate nanoparticle Nanoparticle Formation V-65 loaded in H-mMnO₂@PDA target Targeted Delivery RGD-mediated tumor targeting nanoparticle->target internalize Cellular Uptake Endocytosis target->internalize mito_target Mitochondrial Localization TPP-mediated targeting internalize->mito_target nir NIR Laser Irradiation Mild hyperthermia (<45°C) mito_target->nir radical_release Free Radical Generation V-65 decomposition nir->radical_release apoptosis Mitochondrial Apoptosis Caspase activation radical_release->apoptosis

Safety and Handling Guidelines

Storage:

  • Store at temperatures below 15°C (recommended) or freeze at -20°C for long-term stability [1] [2]
  • Keep in original packaging, protected from light and moisture

Handling:

  • Use appropriate personal protective equipment (PPE) including gloves and safety glasses
  • Avoid exposure to heat, sparks, and flames due to potential for self-accelerating decomposition above 30°C [1]
  • Handle in well-ventilated areas or fume hoods

Stability:

  • Decomposes explosively above its melting point (45-70°C) [1]
  • Half-life is temperature-dependent: approximately 680 minutes at 50°C [2]

Application Scenarios

V-65 is particularly valuable for:

  • Low-temperature polymerizations (50-70°C range) where conventional initiators like AIBN are less efficient [1]
  • Synthesis of well-defined polymers with controlled molecular weights and minimal chain defects [4]
  • Biomedical applications including drug delivery systems and combination cancer therapies [5]
  • Photocurable systems and specialty polymer production [1] [2]

Conclusion

V-65 is a versatile azo initiator offering distinct advantages for low-temperature free radical polymerizations and emerging biomedical applications. Its low decomposition temperature, solubility profile, and ability to generate well-defined polymers make it particularly valuable for both industrial and research applications. The protocols provided herein offer practical guidance for implementation across various experimental scenarios.

References

oil-soluble azo initiator for organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oil-Soluble Azo Initiators

Oil-soluble azo initiators are compounds that decompose thermally to generate nitrogen gas and free radical intermediates, which initiate free-radical polymerization reactions [1]. They are particularly valued for their use in oil-based systems and organic solvents [2].

A key advantage of certain azo initiators like those in the Vazo line is that the free radicals they generate do not abstract hydrogen atoms from growing polymer chains [1]. This results in polymers with minimal chain defects, branching, and cross-linking, providing superior control over the final polymer structure compared to peroxide-based initiators [1]. They are also generally safer to handle than organic peroxides and are unaffected by pH or the presence of redox agents [1].

Decomposition Mechanism and Radical Generation

The following diagram illustrates the general mechanism by which oil-soluble azo initiators, using AIBN as a canonical example, decompose to form free radicals.

Diagram 1: Mechanism of free radical generation from azo initiators. The process is driven by heat, producing nitrogen gas and reactive radical species that start the polymer chain growth.

Initiator Selection and Quantitative Data

Selecting the right initiator depends heavily on the reaction temperature. The half-life of an initiator—the time required for half of its concentration to decompose at a specific temperature—is a critical parameter for ensuring efficient reaction initiation and progression [1].

The table below summarizes key characteristics of two common oil-soluble azo initiators.

Property Vazo 88 (1,1'-Azobis(cyanocyclohexane)) [1] AIBN (Azobisisobutyronitrile) [3]
Primary Chemistry 1,1'-azobis(cyanocyclohexane) (CH₃)₂C(CN)−N=N−C(CN)(CH₃)₂
Molecular Weight 244.33 g/mol 164.21 g/mol
Appearance White, crystalline solid White, crystalline solid
10-hour Half-Life Temperature 88°C ~65°C (in toluene)
Key Feature Highest thermal stability in Vazo line; suited for high-temperature reactions. Common general-purpose initiator for moderate temperatures.

Detailed Experimental Protocol for Solution Polymerization

This protocol outlines a generalized procedure for a free-radical solution polymerization using an oil-soluble azo initiator like Vazo 88.

Title: Standardized Procedure for High-Temperature Solution Polymerization Initiated by Vazo 88.

Objective: To synthesize a polymer from a vinyl monomer in an organic solvent using a thermally decomposed azo initiator.

Materials:

  • Monomer: e.g., Styrene, Methyl Methacrylate, etc.
  • Initiator: Vazo 88 (≥98.0% purity) [1].
  • Solvent: Toluene, Xylene, or another appropriate organic solvent with a boiling point suitable for the reaction temperature.
  • Equipment: Round-bottom flask, condenser, heating mantle with stirrer, nitrogen inlet, thermometer, syringe/weighing boat for initiator addition.

Safety Considerations:

  • Conduct a thorough risk assessment before starting.
  • Wear appropriate personal protective equipment (PPE) including a lab coat, safety glasses, and gloves.
  • Work in a well-ventilated fume hood. Be aware that azo initiators can decompose explosively in their solid state if heated excessively [3].
  • Note that some azo compounds and the aromatic amines they may decompose into can be hazardous [3].

Procedure:

  • Reactor Setup: Assemble the reaction apparatus with a round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet. Place it in a heating mantle.
  • Charge Reactor: Add the monomer and solvent to the flask in a predetermined ratio (e.g., 30-50% w/w monomer in solvent).
  • Purge with Inert Gas: Sparge the solution with dry nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which is a radical inhibitor.
  • Heat with Stirring: Begin heating the reaction mixture with stirring. Raise the temperature to the target initiation temperature (e.g., 90-100°C for Vazo 88).
  • Initiator Addition: Once the solution reaches the stable target temperature, quickly add the pre-weighed Vazo 88 initiator (typical dosage: 0.1-1.0 mol% relative to monomer) through a solids addition funnel or as a concentrated solution in a small amount of the same solvent. Caution: Do not add solid initiator to a hot solution, as this can cause violent decomposition.
  • Polymerization: Maintain the reaction mixture at the constant target temperature with continuous stirring and inert gas blanket for the desired reaction time (typically several hours). Monitor the reaction viscosity increase.
  • Termination: After the allotted time, cool the reaction flask to room temperature.
  • Polymer Isolation: Precipitate the polymer into a large volume of a non-solvent (e.g., methanol) with vigorous stirring. Filter the precipitated polymer and wash with fresh non-solvent.
  • Purification: Re-dissolve the polymer in a suitable solvent and re-precipitate to purify further. Dry the purified polymer under vacuum at elevated temperature until constant weight is achieved.

Troubleshooting Notes:

  • Low Conversion: Can be due to oxygen contamination, insufficient initiator, or too short a reaction time. Ensure complete deoxygenation and verify initiator half-life at the reaction temperature.
  • Broad Molecular Weight Distribution: Can result from poor temperature control or adding initiator to a solution that is not at a uniform, stable temperature.
  • Gelation: Can be caused by excessive cross-linking; azo initiators like Vazo 88 help minimize this compared to peroxides [1].

Key Application Areas for Researchers

Oil-soluble azo initiators are pivotal in creating advanced materials across multiple fields [2]:

  • High-Performance Plastics and Resins: Producing polycarbonates and other engineering plastics with precise molecular weights and enhanced durability for automotive and electronic components [2].
  • Specialty Coatings and Paints: Formulating non-yellowing, durable coatings for industrial, automotive, and marine environments, where faster drying times and robust adhesion are critical [2] [1].
  • Advanced Adhesives and Sealants: Developing high-strength, flexible adhesives for demanding sectors like aerospace and construction [2].
  • Pharmaceutical and Biomedical Systems: Supporting the development of drug delivery systems through controlled polymerization techniques [1].

Safety and Handling Protocols

  • Storage: Store initiators away from light and ignition sources at temperatures below 50°C to prevent premature decomposition [1].
  • Handling: Always handle in a fume hood and avoid static discharge, friction, or impact. Never return unused material to the original container.
  • Decomposition & Disposal: Be aware that these compounds decompose to generate nitrogen gas, which can cause pressure buildup in sealed containers. Consult your institution's Safety Data Sheet (SDS) for specific disposal procedures.

References

Comprehensive Application Notes and Protocols for 2,2'-Azobis(2,4-dimethylvaleronitrile) in Cosmetic Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AMVN in Cosmetic Science

2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN), also known as ADVN or ABVN, is a lipophilic free radical initiator with significant applications in cosmetic and pharmaceutical research. With the CAS number 4419-11-8, this compound serves as a controlled radical source that enables researchers to simulate oxidative stress conditions relevant to cosmetic formulation stability and efficacy testing. The molecular structure (C₁₄H₂₄N₄) and relatively low decomposition temperature make it particularly valuable for studying lipid peroxidation processes and evaluating the protective capabilities of antioxidant systems in lipid-rich environments similar to skin lipids and cosmetic formulations [1].

The relevance of AMVN in cosmetic science stems from its ability to generate free radicals at controlled rates under physiological temperatures, allowing researchers to model the oxidative degradation of key cosmetic ingredients including retinol, polyunsaturated lipids, and various antioxidant systems. This application note provides comprehensive protocols and data tables to standardize the use of AMVN in cosmetic research, enabling direct comparison of antioxidant efficacy and formulation stability across different laboratories and experimental conditions [2].

Chemical and Physical Properties

AMVN is characterized as a white crystalline powder with limited water solubility but high solubility in various organic solvents including benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol. Its decomposition characteristics are particularly relevant for experimental applications, with a 10-hour half-life temperature of 51°C in toluene, making it suitable for studies conducted at or near physiological temperatures [1].

Table 1: Physical and Chemical Properties of AMVN [1] [3] [4]
Property Value/Specification Conditions
CAS Number 4419-11-8 -
Molecular Formula C₁₄H₂₄N₄ -
Molecular Weight 248.37 g/mol -
Appearance White to almost white powder to crystal -
Melting Point 45-70°C (with decomposition) -
10-Hour Half-Life Temperature 51°C In toluene
Self-Accelerating Decomposition Temperature (SADT) 30°C -
Solubility in Water Insoluble -
Solubility in Organic Solvents Soluble Benzene, acetone, ether, DMF, toluene, methanol
Density 0.9±0.1 g/cm³ -
Flash Point 153.8±23.7°C -
Storage Conditions Keep under 15°C (refrigerated) -

The storage stability of AMVN requires particular attention in laboratory settings. The compound must be stored under refrigerated conditions (0-10°C) in original containers, away from heat sources and combustible materials. The low self-accelerating decomposition temperature (SADT) of 30°C necessitates careful temperature control during storage and handling to maintain compound integrity and safety [1] [4].

Applications in Cosmetic Science

Antioxidant Efficacy Testing

AMVN serves as a standardized radical source for evaluating the scavenging activity of lipid-soluble antioxidants in cosmetic formulations. When dissolved in ethanol or lipid environments, thermal decomposition of AMVN generates carbon-centered radicals that rapidly react with oxygen to form peroxyl radicals, the primary mediators of lipid peroxidation in cosmetic products. Research demonstrates that this system can detect antioxidant activity at low concentrations (0.01 mmol/L Trolox equivalent), providing high sensitivity for comparing antioxidant efficacy [2].

The application is particularly valuable for assessing antioxidants targeting skin lipid protection, as the lipophilic nature of AMVN allows it to incorporate into lipid layers and membranes that resemble the skin's natural structure. The decay of ESR signals from TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl radical) in the presence of AMVN-derived radicals provides a quantifiable measure of antioxidant efficacy, with measurement times typically under 5 minutes [2].

Apoptosis Enhancement Research

Studies have explored AMVN as a potential sensitizing agent in hyperthermia treatments, revealing its capacity to enhance caspase-dependent apoptosis in human myelogenous monocytic leukemia U937 cells. When combined with hyperthermia treatments, AMVN induced marked DNA fragmentation and significantly reduced the mitochondrial membrane potential while increasing superoxide production. This application suggests potential for AMVN in studying cellular response mechanisms relevant to cosmetic ingredient safety and efficacy, particularly for ingredients targeting cellular renewal or oxidative stress protection [5].

The lipophilic character of AMVN enables it to incorporate into cellular membranes more effectively than hydrophilic initiators, making it particularly relevant for studying membrane-related oxidative damage and the protective effects of cosmetic antioxidants. This application demonstrates the compound's utility beyond simple antioxidant testing and into more complex biological systems relevant to cosmetic science [5].

Experimental Protocols

Antioxidant Efficacy Testing Using AMVN

Principle: This protocol utilizes AMVN as a standard peroxyl radical generator in ethanol to evaluate the radical-scavenging capacity of lipid-soluble antioxidants by monitoring TEMPOL decay via electron spin resonance (ESR) spectroscopy [2].

Materials:

  • AMVN (purity >95%)
  • TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl)
  • Anhydrous ethanol
  • Test antioxidants (e.g., Trolox, methyl gallate, BHT, resveratrol)
  • DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide) as spin trap (optional)

Equipment:

  • ESR spectrometer with temperature control
  • Thermostatic water bath
  • Glass vials with septum caps
  • Gas-tight syringes

Procedure:

  • Prepare AMVN stock solution (10 mM) in anhydrous ethanol.
  • Prepare TEMPOL solution (0.1 mM) in anhydrous ethanol.
  • Mix 980 μL TEMPOL solution with 10 μL AMVN stock solution.
  • Add 10 μL of antioxidant solution at desired concentration or ethanol as control.
  • Transfer mixture to flat cell for ESR measurement.
  • Incubate at 37°C in the ESR cavity and record signal intensity every minute for 5-10 minutes.
  • For identification of radical species, add DEPMPO (50 mM final concentration) and record ESR spectra.

Data Analysis:

  • Plot TEMPOL signal intensity versus time.
  • Calculate decay rate constants from linear regression of semi-log plots.
  • Determine percentage inhibition of TEMPOL decay compared to control.
  • Compare IC₅₀ values for different antioxidants.
Lipid Peroxidation Studies in Cosmetic Formulations

Principle: This protocol employs AMVN to initiate lipid peroxidation in polyunsaturated cosmetic ingredients, enabling evaluation of antioxidant protection efficacy in formulations containing lipids such as squalene, linoleic acid, or ethyl linoleate [6].

Materials:

  • AMVN (purity >95%)
  • Test lipids (squalene, ethyl linoleate, linoleic acid, etc.)
  • Test antioxidants (bakuchiol, tocopherol, etc.)
  • Organic solvents (hexane, ethanol)
  • Thiobarbituric acid (TBA) reagent

Equipment:

  • UV-Vis spectrophotometer
  • Thermostatic incubator
  • Centrifuge
  • Glass ampules

Procedure:

  • Prepare lipid solution (10 mg/mL) in appropriate solvent.
  • Add AMVN to final concentration of 1-5 mM.
  • Add antioxidant at desired concentration or solvent as control.
  • Transfer solutions to glass ampules, seal, and incubate at 37-50°C.
  • At predetermined time intervals, remove samples for analysis.
  • For malondialdehyde (MDA) measurement, mix sample with TBA reagent and incubate at 95°C for 15 minutes.
  • Cool, centrifuge, and measure absorbance at 532 nm.

Data Analysis:

  • Plot MDA formation versus time.
  • Calculate induction period and rate of peroxidation.
  • Determine antioxidant efficacy by comparing peroxidation rates with and without antioxidant.

Data Presentation and Interpretation

Table 2: AMVN Decomposition Characteristics Under Various Conditions [1] [7]
Condition Temperature Half-Life Application Context
In toluene 51°C 10 hours Reference standard
In ethanol 37°C Approximately 40 hours Antioxidant testing
With 4-methoxy derivative (MeO-AMVN) 37°C Significantly shorter Accelerated testing
In viscous media 37°C Extended Membrane/lipid bilayer studies

The decomposition kinetics of AMVN are crucial for experimental design, as the radical generation rate directly influences oxidative stress levels in test systems. The 10-hour half-life temperature of 51°C provides a reference point, but researchers should note that decomposition rates vary with solvent and medium viscosity, requiring calibration for specific experimental conditions [1] [7].

Table 3: Sensitivity of Various Antioxidants to AMVN-Generated Peroxyl Radicals [2]
Antioxidant Concentration Inhibition of TEMPOL Decay Relative Potency
Methyl gallate 0.01 mmol/L Strong inhibition High
Trolox 0.01 mmol/L Remarkable inhibition Medium-high
BHT (2,6-di-tert-butyl-p-cresol) 0.01 mmol/L Minor effect Low
Resveratrol 0.01 mmol/L Minor effect Low

The relative efficacy of antioxidants against AMVN-generated peroxyl radicals provides valuable structure-activity relationship information. The significant inhibition by methyl gallate and Trolox at low concentrations (0.01 mmol/L) demonstrates the sensitivity of this method, while the minor effects of BHT and resveratrol highlight the importance of matching antioxidant chemistry to the specific radical challenge [2].

Safety and Handling Considerations

AMVN requires careful handling due to its thermal sensitivity and potential toxicity. Safety data indicate that AMVN is toxic if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. The compound is classified as a deleterious substance with hazard statements H301+H311+H331 (toxic if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H242 (heating may cause a fire) [4].

Storage and Handling Protocols:

  • Store refrigerated (0-10°C) in original containers
  • Keep away from heat sources and combustible materials
  • Use in well-ventilated areas with appropriate personal protective equipment
  • Avoid breathing dust and handle with protective gloves and eye protection
  • For fire emergencies, use dry sand, dry chemical, or alcohol-resistant foam

Transportation: AMVN is classified under UN 3236, Class 4.1, with packaging group II, and is forbidden for air transport due to its thermal instability and self-accelerating decomposition characteristics [4].

Compatibility with Cosmetic Ingredients

Research indicates that AMVN's lipophilic nature makes it particularly suitable for studying oxidation processes in lipid-rich cosmetic systems. Its compatibility with various cosmetic lipids including squalene, linoleic acid, ethyl linoleate, and ximenynic acid enables realistic assessment of oxidative stability in formulations. These polyunsaturated lipids are highly susceptible to peroxidation, and AMVN provides a controlled method to simulate and study this process [6].

The compound has been used in studies investigating the protective effects of bakuchiol on retinol and polyunsaturated lipids, demonstrating its utility in evaluating novel antioxidant systems for cosmetic preservation. Bakuchiol has shown promise in stabilizing retinol against oxidative degradation, with studies suggesting it protects mitochondrial membrane integrity and reduces oxidative stress, highlighting the relevance of AMVN-based testing for modern cosmetic preservation strategies [6].

Visual Experimental Workflow

The following diagram illustrates the radical generation process from AMVN decomposition and subsequent reactions used in antioxidant evaluation:

G AMVN AMVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) Heat Heat Application (37-51°C) AMVN->Heat Thermal Decomposition Radicals Carbon-Centered Radicals (R•) Heat->Radicals Oxygen Molecular Oxygen (O₂) Radicals->Oxygen Rapid Reaction Peroxyl Peroxyl Radicals (ROO•) Oxygen->Peroxyl TEMPOL TEMPOL (ESR Signal) Peroxyl->TEMPOL Radical Reaction Lipid Polyunsaturated Lipids (LH) Peroxyl->Lipid Hydrogen Abstraction Antioxidant Antioxidant (AH) Antioxidant->Peroxyl Radical Scavenging Protected Protected Lipids Antioxidant->Protected Lipid Protection Measurement Signal Decay Measurement TEMPOL->Measurement ESR Signal Decay Oxidized Oxidized Lipids Lipid->Oxidized

This workflow demonstrates how AMVN decomposition initiates a radical cascade that can be monitored through TEMPOL signal decay or lipid oxidation products, providing quantitative measures of antioxidant intervention efficacy.

Conclusion

AMVN serves as a valuable tool in cosmetic research, providing controlled, reproducible radical generation for evaluating antioxidant efficacy and formulation stability. The protocols outlined in this document standardize the use of AMVN across different laboratories, enabling direct comparison of results and supporting the development of more effective, stable cosmetic products. The compound's lipophilic character and moderate decomposition temperature make it particularly suitable for studying lipid peroxidation processes relevant to cosmetic formulations containing polyunsaturated lipids, retinol, and other oxidation-sensitive ingredients.

Future applications may expand to include more complex model systems that better simulate the skin environment, including multiphase formulations and biologically relevant membranes. The continuing development of standardized protocols using AMVN will support the cosmetic industry's efforts to enhance product stability and efficacy through improved antioxidant protection strategies.

References

ABVN thermal runaway prevention

Author: Smolecule Technical Support Team. Date: February 2026

ABVN Thermal Hazard Data

The table below summarizes key thermal hazard parameters for ABVN (Azobis dimethylvaleronitrile) from experimental studies, which are critical for risk assessment.

Parameter Value Experimental Condition Measurement Method
Apparent Exothermic Onset Temp (T₀) 30-50 °C Dynamic scanning DSC [1]
Heat of Decomposition (ΔHd) 870 J/g -- DSC [2]
Maximum Temperature (Tmax) 243 °C Adiabatic condition VSP2 [2]
Maximum Pressure (Pmax) 475 psig Adiabatic condition VSP2 [2]
Maximum Self-Heating Rate 140.5 °C/min Adiabatic condition VSP2 [2]
Time to Maximum Rate (TMRad) 8.3 min (at 70 °C) Adiabatic condition VSP2 [2]
Apparent Activation Energy (Eₐ) 127 kJ/mol Non-isothermal analysis Calculated [1]

Experimental Protocols for Hazard Assessment

Here are detailed methodologies for key experiments cited in the data.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine onset temperature (T₀), peak temperature (T_p), and heat of decomposition (ΔH_d) [2] [1].
  • Procedure:
    • Place a small sample (1-5 mg) in a sealed, high-pressure crucible.
    • Perform a dynamic temperature scan (e.g., from 30°C to 300°C) at a constant heating rate (e.g., 4°C/min).
    • Maintain an inert purge gas (e.g., Nitrogen) flow over the sample.
    • Record the heat flow versus temperature. The onset of the exotherm is T₀, the peak is T_p, and the area under the curve gives ΔH_d.
  • Critical Note: Using a small sample mass is vital to avoid heat and mass transfer limitations that can skew results.
Vent Sizing Package 2 (VSP2)
  • Objective: Obtain adiabatic runaway reaction data under worst-case scenarios, including T_max, P_max, (dT/dt)_max, and TMR_ad [2] [1].
  • Procedure:
    • Load a sample (10-20 ml) into a specially designed test cell equipped with a stirrer and thermocouples.
    • Place the cell inside an adiabatic calorimeter jacket. The system tracks the sample temperature and matches the jacket temperature to prevent heat loss.
    • Heat the sample using the "Heat-Wait-Search" method until a self-heating rate (typically > 0.02°C/min) is detected.
    • Once detection occurs, the test enters an adiabatic mode, allowing the runaway reaction to proceed fully.
    • The software records all temperature and pressure data until the reaction completes and the vessel cools.

Frequently Asked Questions

  • What is the most critical parameter to monitor for ABVN storage? The storage temperature is paramount. It must be kept well below the exothermic onset temperature of 30-50°C [1]. The Time to Maximum Rate under adiabatic conditions (TMR_ad) is only 8.3 minutes at 70°C [2], meaning a runaway reaction can become unstoppable very quickly once initiated.

  • What should I do if I suspect my ABVN sample has been contaminated? Immediately isolate and treat the sample as highly hazardous. Data shows that mixing ABVN with acids or alkalies significantly increases its thermal hazard, leading to a lower onset temperature and a more violent decomposition [2]. Consult your site's hazardous materials specialist for safe disposal procedures.

  • Which calorimetric method is better for process safety design: DSC or VSP2? Both are used complementarily. DSC is excellent for initial screening, determining fundamental thermal properties like decomposition onset and energy using very small samples [2] [1]. VSP2 provides essential adiabatic data that simulates a real-world runaway reaction in a vessel, which is directly used for designing emergency relief systems and understanding large-scale behavior [2].

Troubleshooting Common Experimental Issues

  • Problem: Unusually low decomposition onset temperature during DSC testing.

    • Possible Cause: Contamination of the sample, especially with acids, alkalies, or even catalytic impurities from handling equipment [2].
    • Solution: Ensure all tools and containers are meticulously clean. Use high-purity reagents and store ABVN away from incompatible substances.
  • Problem: Significant variation in thermal data between different test runs.

    • Possible Cause: Inconsistent sample mass or heating rates in calorimetry experiments [2].
    • Solution: Standardize experimental protocols. Use small, consistent sample masses (e.g., 1-2 mg for DSC) and constant, documented heating rates to ensure reproducibility.
  • Problem: Pressure surge during a small-scale reaction involving ABVN.

    • Possible Cause: Rapid decomposition of ABVN, releasing nitrogen gas and other volatile compounds, leading to a sharp pressure increase [2].
    • Solution: Review the reaction temperature to ensure it remains low. Implement robust pressure relief devices (e.g., burst discs) on all reaction vessels, sized using adiabatic calorimetry data (e.g., from VSP2).

Visual Guide to Experimental Workflows

The following diagrams, generated with Graphviz, illustrate key experimental setups and safety concepts.

Thermal Hazard Assessment Workflow

ThermalHazardWorkflow start Start Hazard Assessment dsc DSC Screening start->dsc is_high_risk High Exothermic ΔHd? dsc->is_high_risk vs VSP2 Adiabatic Testing is_high_risk->vs Yes design Design Safety Protocols is_high_risk->design No data Obtain TMRad, Pmax, (dT/dt)max vs->data data->design end Safe Process Implementation design->end

ABVN Decomposition Pathway

ABVNDecomposition StableABVN Stable ABVN HeatInput Heat Input (T > T₀) StableABVN->HeatInput Initiation Weak N=N Bond Breaks HeatInput->Initiation Radicals Formation of Carbon Radicals & N₂ Gas Initiation->Radicals Propagation Radical Chain Reaction (Highly Exothermic) Radicals->Propagation Runaway Thermal Runaway Propagation->Runaway

References

Storage Temperature Definitions & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

For researchers and drug development professionals, precise temperature control is critical. The table below summarizes key regulatory definitions, though you should always refer to the latest official guidelines for specific product requirements [1] [2].

Term European Pharmacopoeia WHO USP Japanese Pharmacopoeia
Cold 8°C to 15°C 2°C to 8°C Any temperature not exceeding 8°C 1°C to 15°C
Cool 8°C to 15°C 8°C to 15°C 8°C to 15°C -
Room Temperature 15°C to 25°C 15°C to 25°C "The temperature prevailing in a work area" 1°C to 30°C
Controlled Room Temp. - - 20°C-25°C (excursions 15°-30°C permitted) -

To ensure accuracy and compliance in your operations, please note the following key protocols:

  • Use Explicit Labels: Avoid using vague terms like "ambient" or "room temperature" as standalone labels on storage containers or shipping boxes. These are not globally harmonized and can lead to misinterpretation [1] [2]. Instead, explicitly specify the defined temperature range (e.g., "Store at 2°C to 8°C" or "Store below 15°C") [2].
  • Maintain Conditions During Transport: The required storage conditions must be maintained within the defined limits during transportation, as stipulated by EU GDP Guidelines [1] [2].
  • Prevent Freezing: Pay particular attention to avoiding the freezing of liquids and semi-solids that are not intended to be frozen [1] [2].

Stability & Validation Testing Methods

Understanding and validating how your product degrades under stress is fundamental to defining its shelf life and storage conditions.

Forced Degradation Studies

Forced degradation (or stress testing) is used to identify likely degradation products, establish degradation pathways, and ultimately develop stability-indicating analytical methods [3] [4].

The diagram below illustrates a typical workflow and the major degradation pathways for biological products like monoclonal antibodies under common stress conditions [3]:

fd_workflow Forced Degradation Study Workflow Start Start: API/Drug Product Stress Apply Stress Conditions Start->Stress Analyze Analyze Degraded Samples Stress->Analyze Aggregation Aggregation Stress->Aggregation Fragmentation Fragmentation Stress->Fragmentation Deamidation Deamidation Stress->Deamidation Oxidation Oxidation Stress->Oxidation Identify Identify Degradation Pathways Analyze->Identify Method Develop Stability-Indicating Method Identify->Method

Common Stress Conditions and Objectives [3] [4]:

  • Purpose: To support manufacturability, formulation development, method development, and comparability assessments.
  • Common Conditions:
    • Thermal Stress: Elevated temperatures (e.g., 35°C or higher) to accelerate degradation pathways like aggregation, fragmentation, and deamidation [3].
    • pH Stress: Exposure to low and high pH buffers to study pathways like aspartate isomerization (low pH) or disulfide bond scrambling (high pH) [3].
    • Oxidation Stress: Use of oxidizing agents to target methionine and cysteine residues [3].
    • Light Exposure: Per ICH Q1B to determine photosensitivity [4].
    • Physical Stress: Agitation and freeze-thaw cycles to understand susceptibility to mechanical and physical insults [3].
  • Target Degradation: Industry practice generally aims for 5% to 30% degradation of the main compound under any one stress condition to generate sufficient degradants for analysis [4].
Real-Time vs. Accelerated Stability Tests

These tests are used to propose the shelf life of a drug substance or product [5].

  • Real-Time Stability Testing: The product is stored at the recommended storage condition and monitored until its characteristics fail to meet specifications. This is the most reliable method but can take years [5].
  • Accelerated Stability Testing: The product is stored at elevated stress conditions (e.g., higher temperature, humidity). The degradation rate at the recommended storage condition is predicted using known relationships, such as the Arrhenius equation for temperature. This method is often used for temporary shelf-life assignment to expedite product introduction while real-time data is collected [5].
Temperature Mapping & Cold Chain Validation

For ensuring storage facilities and shipping lanes maintain required conditions, a rigorous validation process is essential.

  • Temperature Mapping of Warehouses: This involves placing calibrated data loggers throughout a storage facility to assess temperature distribution over a representative period (e.g., 14 days). The study identifies hot/cold spots and ensures compliance, which is crucial for "cold" or "cool" storage areas [6].
  • Cold Chain Process Validation: This is a systematic, three-part process to qualify packaging and shipping systems [7]:
    • Installation Qualification (IQ) / Operational Qualification (OQ): Verifies that components and systems operate as designed within a characterized "design space" of environmental extremes in a lab setting.
    • Performance Qualification (PQ): Tests the entire process in real-world commercial transport lanes with all controls in place (monitoring, training, procedures) to verify robust performance [7].

FAQs and Troubleshooting Guide

Here are answers to common questions and issues related to storage and stability.

Q1: Our product must be stored under 15°C. What is the best label to use? The most precise label is "Store between 2°C and 8°C" if your stability data supports that range. If not, "Store below 15°C" or "Do not store above 15°C" is acceptable. Avoid using the term "Cool" alone, as its definition varies (e.g., 8°C-15°C in Eur. Ph., but 1°C-15°C in JP) [1] [2]. The label must reflect the conditions under which your stability studies were conducted.

Q2: We observed an unexpected peak in our stability sample HPLC analysis. How can we investigate this? First, analyze your forced degradation study samples using the same HPLC method. If the unknown peak does not match any degradation products generated during stress testing, it is likely a process-related impurity or a contaminant introduced during manufacturing or analysis. Forced degradation studies serve as a benchmark for identifying degradation-related impurities [4].

Q3: What is the first thing to check if a temperature excursion occurs in our storage unit?

  • Calibration: Verify the calibration status of the monitoring device or sensor.
  • Mapping Data: Consult your facility's temperature mapping report. It will show if the location of the sensor is a known hot/cold spot and the typical range of temperature variation at that spot [6]. This helps determine the true severity of the excursion.

Q4: How can we set a shelf life for a new product without waiting for years of real-time data? You can propose a tentative shelf life based on accelerated stability data using the Arrhenius equation. However, you must concurrently start real-time stability studies and the shelf life must be confirmed once real-time data becomes available [5].

References

managing ABVN decomposition exotherm

Author: Smolecule Technical Support Team. Date: February 2026

ABVN Thermal Hazard Data

The table below summarizes key thermal safety parameters for ABVN (2,2'-azobis-(2-4-dimethylvaleronitrile)) obtained from advanced calorimetry techniques [1].

Parameter Value / Description Significance
Apparent Exothermic Onset Temperature (T₀) Determined via DSC Critical temperature for onset of decomposition
Heat of Decomposition (ΔHd) Determined via DSC Total energy release during decomposition
Apparent Exothermic Peak Temperature (Tp) Determined via DSC Temperature at maximum decomposition rate
Maximum Pressure (Pmax) Determined via VSP2 Worst-case pressure generation in a closed system
Maximum Temperature (Tmax) Determined via VSP2 Worst-case temperature under adiabatic conditions
Maximum Self-Heating Rate ((dT/dt)max) Determined via VSP2 Measures the violence of the runaway reaction
Maximum Pressure Rise Rate ((dP/dt)max) Determined via VSP2 Crucial for vent sizing and relief system design
Adiabatic Time to Maximum Rate ((TMR)ad) Determined via VSP2 Time until runaway reaction peaks under adiabatic conditions
Apparent Activation Energy (Ea) Calculated via Flynn-Wall-Ozawa method Indicator of the reaction's temperature sensitivity
Pre-exponential Factor (A) Calculated via Flynn-Wall-Ozawa method Reaction frequency factor for kinetic modeling

Experimental Protocols for Thermal Hazard Assessment

Here are detailed methodologies for the key experiments used to characterize ABVN's thermal hazards.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the fundamental thermal properties of ABVN under controlled, non-adiabatic conditions [1].

  • Sample Preparation: Load a small sample (typically 1-5 mg) of ABVN into a sealed, high-pressure crucible capable of withstanding the pressures generated during decomposition.
  • Experimental Run: Subject the sample to a dynamic temperature program, increasing the temperature at a constant scanning rate (e.g., 2, 4, 6, 8 °C/min) from ambient to beyond the decomposition range.
  • Data Analysis:
    • The onset temperature (T₀) is identified as the point where the thermal curve deviates from the baseline.
    • The peak temperature (Tp) is the maximum of the exothermic peak.
    • The heat of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak.
Vent Sizing Package 2 (VSP2)

The VSP2 is an adiabatic calorimeter that simulates large-scale process conditions to gather data for emergency relief system design [1].

  • Sample Preparation: A larger sample (e.g., 50-100 g) of ABVN is placed in a specially designed test cell.
  • Experimental Run: The cell is heated with a "heat-wait-search" algorithm. The system heats the sample and then waits in adiabatic mode, searching for a self-heating rate above a predefined threshold (e.g., 0.02 °C/min). Once this threshold is exceeded, the test enters a full adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.
  • Data Obtained: This test directly provides the key safety parameters P_max, T_max, (dT/dt)_max, (dP/dt)_max, and (TMR)_ad.

Troubleshooting Guide & FAQs

Q1: Our DSC results for ABVN show inconsistent onset temperatures. What could be the cause? The thermal decomposition of azo compounds can be complex and influenced by several experimental factors [2].

  • Check Sample Mass and Crucible Type: Using too large a sample mass or an open crucible can lead to sublimation and endothermic effects that mask the true exothermic onset. Use small samples in sealed, high-pressure crucibles.
  • Verify Heating Rates: The apparent onset temperature can increase with higher heating rates. Consistently use the same heating rate for comparative studies and report this rate with your data.
  • Confirm Purity and Storage: Degradation of the ABVN sample due to moisture or improper storage can alter its thermal properties.

Q2: How can we determine the "worst-case" scenario for a runaway reaction of ABVN in our reactor? The parameters obtained from the VSP2 adiabatic calorimeter are specifically designed for this purpose [1]. The T_max and P_max values represent the theoretical maximums if no heat is lost from the system. The (dT/dt)_max and (dP/dt)_max quantify the severity and speed of the runaway event, which are critical for designing safety systems like emergency venting.

Q3: Is ABVN's decomposition considered Autocatalytic (AC-type) or Thermal Decomposition (TD-type)? Azo compounds like ABVN are generally classified as TD-type (Nth order) decomposition [1] [2]. This means the reaction rate is highest at the beginning when the reactant concentration is highest, and it decays exponentially over time. This is in contrast to autocatalytic reactions, which start slowly and accelerate as catalytic products build up. However, the presence of physical processes like melting can sometimes complicate the observed behavior.

Q4: What is the most critical safety parameter for the storage and transportation of ABVN? While all parameters are important, the Self-Accelerating Decomposition Temperature (SADT) is the internationally recognized parameter for safe transport and storage. The SADT is the lowest ambient temperature at which self-accelerating decomposition occurs in a specific package within seven days. It can be determined through large-scale testing or calculated using kinetic data (E_a and A) derived from DSC and VSP2 experiments [1] [3].

Experimental Workflows & Decision Pathways

The following diagrams, created using Graphviz, outline the core experimental and safety decision workflows.

Diagram 1: Thermal Hazard Assessment Workflow

This diagram illustrates the sequential process for comprehensively evaluating the thermal hazards of ABVN.

ABVN_Assessment_Workflow start Start Thermal Hazard Assessment dsc DSC Screening Test start->dsc data_dsc Obtain Data:T₀, Tp, ΔHd dsc->data_dsc Perform kinetics Kinetic Analysis data_dsc->kinetics data_kinetics Obtain Data:Ea, A kinetics->data_kinetics Calculate vsps Adiabatic Calorimetry (VSP2) data_kinetics->vsps data_vsp Obtain Data:Pmax, Tmax, (dT/dt)max(dP/dt)max, (TMR)ad vsps->data_vsp Simulate sadt Determine SADT data_vsp->sadt implement Implement Safe Processes sadt->implement

Diagram 2: Decomposition Incident Response Protocol

This flowchart provides a logical pathway for responding to a potential thermal runaway incident involving ABVN.

Emergency_Response_Protocol when_detected Is decomposition imminent or ongoing? evacuate 1. Immediate Evacuation 2. Activate Emergency Alarm when_detected->evacuate Yes assess Assess Cooling Capacity and System Pressure when_detected->assess No start_incident Potential Runaway Detected start_incident->when_detected vent Emergency systems (venting) should activate automatically evacuate->vent safe_state Can the system be safely cooled and stabilized? assess->safe_state safe_state->evacuate No cool Apply maximum cooling Do NOT open system safe_state->cool Yes monitor Monitor from a safe distance with remote sensors cool->monitor

Key Safety Takeaway

The safe use of ABVN hinges on recognizing it as a true thermal hazard [1]. The data from DSC and VSP2 experiments are not just numbers; they are essential for designing inherently safer processes, from determining safe storage temperatures (SADT) to sizing emergency pressure relief systems.

References

UV exposure effects on ADVN stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How does UV exposure affect ADVN's thermal stability? UV radiation, particularly in the 100-400 nm range, can induce a trans-cis isomerization in the azo group (-N=N-) of ADVN [1]. The cis-isomer has lower thermal stability than the trans-isomer. This means that after UV exposure, ADVN will begin to decompose at a lower temperature, increasing the risk of an uncontrolled runaway reaction during storage, transport, or use [1].

  • Q2: What is a critical UV exposure duration for ADVN? A duration of 24 hours is a critical threshold. Studies show that while exposures of 6 and 12 hours cause minimal change, a 24-hour exposure under a UV intensity of 100 mW/m² at 254 nm leads to a measurable decrease in thermal stability and an increase in hazardousness [1].

  • Q3: How can I minimize the risk of UV-induced ADVN decomposition in the lab? You should isolate ADVN from UV light under any condition [1]. This includes:

    • Using amber glassware or opaque containers for storage.
    • Working in environments without UV light sources, or shielding samples from such lights.
    • Minimizing the time ADVN is spent outside of UV-protected storage.
  • Q4: My DSC curve for UV-exposed ADVN looks different. What kinetic model should I use? Research indicates that the decomposition of ADVN exposed to 24 hours of UV follows an nth-order reaction model, not an autocatalytic one. You can use a simple nth-order model to fit your data and obtain kinetic parameters [1].

Experimental Data & Protocols

The following table summarizes key thermogravimetric (TG) data for ADVN under different UV exposure conditions, showing a clear decline in stability after 24 hours [1].

Table 1: TG Data for ADVN at Different UV Exposure Durations (Heating Rate: 20 °C/min)

UV Exposure Duration T0 First Stage (°C) T0 Second Stage (°C) Mass Loss First Stage (%) Mass Loss Second Stage (%) IPDT (°C)
0 hours (Control) 78.6 132.1 30.0 70.0 119.0
6 hours 78.7 133.2 30.0 70.0 125.0
12 hours 78.9 133.5 25.0 75.0 124.0
24 hours 77.9 127.3 20.0 80.0 112.0

For kinetic analysis, the following parameters were determined for ADVN exposed to 24 hours of UV, confirming an nth-order reaction [1].

Table 2: Kinetic Parameters for ADVN Exposed to 24 Hours of UV

Heating Rate (°C/min) Ea (kJ/mol) ln(A) (1/s) Reaction Order (n) ΔHd (kJ/kg)
1.0 137.0 39.0 1.4 632.0
2.0 144.0 42.0 1.5 632.0
4.0 140.0 40.0 1.4 603.0
8.0 138.0 39.0 1.5 633.0
Detailed Experimental Protocol

This protocol is adapted from scientific studies on ADVN's photosensitivity [1].

  • 1. Sample Preparation:

    • Obtain ADVN (e.g., 98 wt% purity).
    • Divide the sample into portions for control and UV-exposed tests.
  • 2. UV Exposure:

    • Equipment: Use a UV exposure unit or crosslinker capable of emitting at 254 nm wavelength with an intensity of 100 mW/m² [1] [2] [3].
    • Procedure: Place sample portions in the UV unit and expose them for predetermined durations (e.g., 0, 6, 12, and 24 hours). Ensure the control sample is stored in a dark environment.
  • 3. Thermal Analysis (TG):

    • Equipment: Thermogravimetric Analyzer (TGA).
    • Procedure:
      • Load a small amount (typically a few milligrams) of the UV-exposed or control ADVN into the TGA crucible.
      • Run a dynamic heating program from room temperature to a final temperature (e.g., 300-400°C) at a constant heating rate (e.g., 20 °C/min).
      • Use an inert gas, such as nitrogen, as the purge gas.
    • Data Analysis: From the resulting mass loss versus temperature curve, determine the apparent onset temperature (T0) for decomposition stages and the percentage of mass loss in each stage. Calculate the Integral Procedural Decomposition Temperature (IPDT) as a stability index [1].
  • 4. Thermal Analysis (DSC) & Kinetic Modeling:

    • Equipment: Differential Scanning Calorimeter (DSC).
    • Procedure:
      • Load a sample into a sealed high-pressure crucible.
      • Perform non-isothermal scans at multiple heating rates (e.g., 1, 2, 4, and 8 °C/min).
    • Data Analysis: Use the heat flow data to determine the decomposition enthalpy (ΔHd). Apply a non-linear model-fitting method to the data from at least three heating rates to calculate the apparent activation energy (Ea), frequency factor (ln A), and reaction order (n) [1].

Troubleshooting Guide

  • Unexpectedly low decomposition onset temperature (T0):

    • Potential Cause: The ADVN sample may have been inadvertently exposed to UV light during storage or handling.
    • Solution: Review your sample storage and preparation procedures. Ensure all containers are UV-opaque and work is performed in a UV-light-controlled environment. Repeat the experiment with a freshly opened, protected sample.
  • High data variability between replicate experiments:

    • Potential Cause: Inconsistent UV exposure due to uneven sample spread or fluctuations in UV lamp intensity.
    • Solution: Ensure a thin, uniform layer of sample during UV exposure. Calibrate the UV exposure unit regularly to maintain a consistent intensity [3].

ADVN UV Exposure Workflow

The following diagram illustrates the logical workflow and causal relationships involved in the UV-induced destabilization of ADVN, based on the experimental findings.

G start Start: ADVN Sample uv_exp UV Exposure (100 mW/m² @ 254 nm) start->uv_exp Leads to trans_cis Molecular Change Trans-to-Cis Isomerization uv_exp->trans_cis Causes lowered_t0 Lowered Onset Temperature (T0) trans_cis->lowered_t0 Results in increased_loss Increased Mass Loss trans_cis->increased_loss Results in reduced_ipdt Reduced IPDT trans_cis->reduced_ipdt Results in hazard Increased Thermal Hazard lowered_t0->hazard Combined Effect increased_loss->hazard Combined Effect reduced_ipdt->hazard Combined Effect act_test Action: Monitor with TG/DSC hazard->act_test Prompts storage Improper Storage/ Transport storage->uv_exp Context for act_isolate Action: Isolate from UV act_isolate->uv_exp Prevents act_test->hazard Mitigates Risk via

Key Takeaways

To ensure safety and data integrity in your experiments, the most critical step is to completely isolate ADVN from UV light sources during all stages of handling and storage [1]. The 24-hour exposure mark is a significant threshold, leading to a measurable decrease in thermal stability. For accurate safety assessments, always characterize the thermal properties of your specific ADVN batch using TG and DSC if any UV exposure is suspected.

References

Core Mechanisms of Aging and Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular mechanisms of aging identified in a 2024 scientific review. These processes can directly translate to the degradation of sensitive compounds and biological samples during storage [1].

Mechanism Description & Relevance to Storage Stability
Oxidative Stress/Damage Reactive molecules cause damage to other molecules. This is a primary cause of degradation for many chemicals, biologics, and formulated products.
Loss of Protein Balance (Proteostasis) Loss of correct 3D structure and function of proteins. Critical for maintaining the activity of protein-based therapeutics, enzymes, and reagents.
DNA/Genetic Damage Accumulation of damage to genetic material. Essential knowledge for preserving the integrity of DNA/RNA samples, plasmids, and other genetic materials.
Mitochondrial Dysfunction Decline in the function of a cell's energy producers. Relevant for keeping live cell cultures, vaccines, or other cellular systems viable during storage.
Impaired Autophagy Failure of cellular "waste removal" systems. Important for understanding how to manage waste products in cell cultures over time.
Deregulated Nutrient Sensing Disruption of pathways that sense energy and nutrients. Can inform media composition for stored biological systems.

Troubleshooting Guide: Preventing Degradation During Storage

The following flowchart provides a systematic approach to troubleshooting stability issues, based on the general mechanisms of aging. You can use it to identify potential causes and countermeasures for your specific "ADVN" material.

Start Start: Product Degradation During Storage M1 Oxidative Stress (Sample exposed to air/light?) Start->M1 M2 Loss of Protein Balance (Proteins denatured?) Start->M2 M3 DNA/Genetic Damage (Nucleic acids degraded?) Start->M3 M4 Other Mechanisms (e.g., microbial growth) Start->M4 S1 Add antioxidants (e.g., BHT, Ascorbic Acid) Use inert gas (N₂) headspace Protect from light (amber vials) M1->S1 S2 Optimize pH and buffer Add stabilizers (e.g., sugars, albumin) Store at correct temperature (-20°C/-80°C) M2->S2 S3 Include nuclease inhibitors Ensure sterile conditions Store at ultra-low temperatures M3->S3 S4 Implement sterile filtration Add preservatives (e.g., sodium azide) Control humidity M4->S4

Experimental Protocol for Stability Testing

To systematically determine the best storage conditions for your material, you can design a stability study based on the factors in the troubleshooting guide.

Objective: To identify the key environmental factors causing the degradation of ADVN and establish its optimal storage conditions.

Methodology:

  • Sample Preparation: Divide the ADVN material into multiple identical aliquots.
  • Factor Selection: Choose which stressors to test based on the most likely degradation mechanisms. Suggested factors include:
    • Temperature: e.g., -80°C, -20°C, 4°C, 25°C.
    • Light Exposure: e.g., kept in dark vs. exposed to ambient light.
    • Atmosphere: e.g., ambient air vs. purged with an inert gas like Nitrogen or Argon.
    • Additives: e.g., with and without antioxidants or stabilizing buffers.
  • Experimental Design: Use a factorial design to efficiently test combinations of these factors.
  • Storage and Sampling: Store the aliquots under the different conditions and remove samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 1 year).
  • Analysis: Assess the stability of ADVN using relevant analytical techniques (e.g., HPLC for concentration, spectroscopy for structure, functional assays for activity).
  • Data Analysis: Compare the degradation rates across different conditions to identify the most critical factors and the most effective preservation strategy.

Key Questions for Your Research

Since "ADVN" is not a standard term in the context of aging biology, clarifying its nature will be essential for finding a targeted solution. To guide your search for more precise information, consider these questions:

  • What is the chemical or biological nature of ADVN? Is it a small molecule, a peptide, a protein, a nucleic acid, or a cell line?
  • What is its current formulation? Is it in a solution, a lyophilized powder, or another form? What is the buffer composition?
  • How are you currently measuring its stability or activity? What specific assay indicates that it is degrading?

I hope this framework, based on established molecular aging principles, provides a solid foundation for you to investigate and resolve the storage issues with ADVN.

References

Anatomical & Neural Basis of aVNS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the complex anatomy of the auricular branch of the vagus nerve (ABVN) is the first step in troubleshooting experimental setups. The stimulation zone is a network of multiple neural pathways, not just the vagus nerve.

Diagram: Simplified Neural Pathways in aVNS The diagram below illustrates the complex neural connections that can be activated during auricular vagus nerve stimulation, explaining why non-vagal brainstem nuclei might also be engaged [1].

G Simplified aVNS Neural Pathways aVNS_Stim aVNS Stimulation (Concha, Tragus) ABVN Auricular Branch of Vagus Nerve (ABVN) aVNS_Stim->ABVN JugularForamen Jugular Foramen ABVN->JugularForamen BrainstemNuclei Brainstem Nuclei ABVN->BrainstemNuclei Primary Route FacialNerve Facial Nerve (Connection) JugularForamen->FacialNerve Glossopharyngeal Glossopharyngeal Nerve (Connection) JugularForamen->Glossopharyngeal CervicalSymp Cervical Sympathetic Ganglia (Connection) JugularForamen->CervicalSymp FacialNerve->BrainstemNuclei Potential Route Glossopharyngeal->BrainstemNuclei Potential Route CervicalSymp->BrainstemNuclei Potential Route

The table below summarizes the key neural structures involved and their implications for your experiments [1].

Neural Structure Connection to ABVN Potential Experimental Impact
Facial Nerve Connects via chorda tympani and posterior auricular nerve branches. Stimulation may cause unintended facial muscle twitching; confounds EMG data.
Glossopharyngeal Nerve Axonal bundles join at the jugular foramen. May influence swallowing reflexes or sensation in the back of the throat.
Cervical Sympathetic Ganglia Sympathetic axons join via the internal carotid nerve. May explain changes in heart rate or skin conductance beyond vagal parasympathetic effects.
Trigeminal Nucleus Primary termination site for ABVN somatosensory axons. Activation seen in fMRI studies; not a specific vagal nucleus.

Mechanism of Solvent-Induced Interference

The term "solvent compatibility" in the context of aVNS does not refer to chemical solvents, but to the electrical interface between the electrode and the skin. "Solvent" here is a metaphor for the electrode gel; issues arise when this interface is compromised.

Diagram: Troubleshooting Signal Interference in aVNS This workflow helps diagnose and resolve the most common issues leading to failed experiments or noisy data [2].

G aVNS Signal Interference Troubleshooting Start Poor Signal/Noise in aVNS Experiment SkinImp High Skin Impedance Start->SkinImp ElectrodePlace Incorrect Electrode Placement Start->ElectrodePlace StimParams Stimulation Parameters Start->StimParams GelIssue Check Electrode Gel SkinImp->GelIssue SitePrep Inadequate Skin Prep SkinImp->SitePrep GelDry Gel Dried Out GelIssue->GelDry GelLowQual Low-Quality Gel GelIssue->GelLowQual FixGel Reapply high-quality, high-conductivity gel GelDry->FixGel GelLowQual->FixGel End Stable Signal & Valid Data FixGel->End CleanSkin Clean skin with alcohol and use mild abrasion SitePrep->CleanSkin CleanSkin->End CheckAnatomy Verify placement on vagus-innervated sites (tragus, cymba concha) ElectrodePlace->CheckAnatomy CheckAnatomy->End CheckParams Systematically test frequency, pulse width, and current intensity StimParams->CheckParams CheckParams->End

Experimental Protocol & Parameter Selection

A major challenge in aVNS research is the lack of standardized parameters. The following protocol provides a methodological foundation.

Table 1: Key Stimulation Parameters for aVNS Experiments [2]

Parameter Typical Range Considerations & Impact
Stimulation Site Tragus, Cymba Concha, Concha Tragus & Cymba Concha show strongest ABVN innervation. Concha may have more non-vagal contributions.
Current Intensity 0.5 - 5.0 mA (typically 1-2 mA) Set just below pain threshold. Too low: ineffective. Too high: causes discomfort, activates non-vagal fibers.
Frequency 10 - 25 Hz Lower frequencies (e.g., 10Hz) may be better for autonomic effects. Higher frequencies might recruit different fibers.
Pulse Width 200 - 500 μs Wider pulses increase activation probability of nerve fibers but also increase charge delivery.
Duty Cycle Continuous or intermittent (e.g., 30s on/30s off) Intermittent stimulation may mimic invasive VNS and reduce risk of nerve habituation or skin irritation.

Detailed Experimental Methodology [2]:

  • Subject Screening & Safety: Exclude participants with metal implants in the head, history of seizures, vagotomy, or cardiovascular disease. For cervical tVNS, exclude those with carotid artery disease.
  • Skin Preparation: Clean the target auricular area (e.g., cymba concha) with an alcohol swab. If high impedance persists, use very mild skin abrasion.
  • Electrode Placement: Use a dedicated auricular electrode or small, pre-gelled ECG electrodes. Precisely place the cathode on the target site (e.g., cymba concha) and the anode on the ipsilateral earlobe or another nearby non-vagal site as a control.
  • Impedance Check: Use your stimulator's impedance-check function. Aim for a stable impedance below 10 kΩ before starting.
  • Parameter Calibration:
    • Set initial parameters to a conservative level (e.g., 0.5 mA, 200 μs, 10 Hz).
    • Gradually increase the current until the subject reports a strong but comfortable "tingling" sensation without pain or muscle twitching.
    • Document the final perceptible threshold and use the intended current for the experiment.
  • Blinding & Sham Control: A robust sham is critical. For active sham, place the cathode on the earlobe or anti-helix (areas with minimal ABVN innervation) and deliver a perceptible current. For placebo sham, follow the same procedure but deliver no current after the initial calibration.

Frequently Asked Questions (FAQs)

Q1: Why do I see activation in brainstem nuclei not associated with the vagus nerve in my fMRI study? This is expected due to the complex neuroanatomy of the ABVN. The nerve carries "hijacker axons" from the facial, glossopharyngeal, and sympathetic nerves, all of which project to non-vagal nuclei like the trigeminal nucleus and cuneate nucleus. Your findings are consistent with the known anatomy [1].

Q2: How can I be sure my stimulation is specifically targeting the vagus nerve and not neighboring nerves? Absolute specificity is difficult with transcutaneous electrical stimulation due to the field effect. The best practice is to precisely place your electrode on established ABVN-rich zones (cymba concha, tragus) and use a validated sham control (e.g., earlobe stimulation). Correlate your effects with specific physiological markers of vagal activity, such as an increase in heart rate variability (HRV) [2].

Q3: What are the most common adverse effects of aVNS, and how can they be mitigated? The most common issues are local skin irritation and discomfort under the electrode. To mitigate this:

  • Use high-quality, hypoallergenic electrode gels.
  • Ensure current intensity is perceptible but not painful.
  • Keep stimulation sessions within recommended durations and use intermittent duty cycles.
  • Clean the electrode site thoroughly after use. Serious adverse events are rare, but subjects should be screened for contraindications [2].

Key Takeaways for Researchers

To summarize and ensure successful aVNS experiments:

  • Recognize the Complexity: aVNS is not a pure vagal stimulus. Design your experiments and interpret your data considering the multiple neural networks involved.
  • Prioritize the Interface: The "solvent compatibility" of your setup—the electrode-skin interface—is paramount. Proper skin prep and quality conductive gel are non-negotiable for clean data.
  • Systematize Your Protocol: Do not arbitrarily choose stimulation parameters. Base them on the growing literature and always include a rigorous, perceptible sham control.
  • Validate with Physiology: Use physiological measures like HRV to provide an objective biomarker that your stimulation is having the intended autonomic effect.

References

FAQs and Troubleshooting Guides for Controlled Radical Polymerization (CRP)

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues and solutions relevant to CRP, which you can tailor for ADVN-initiated systems.

Issue Possible Causes Troubleshooting Steps
Non-linear Kinetics [1] Slow initiation; Termination reactions; Catalyst deactivation. Verify initiator activity and storage conditions; optimize catalyst concentration and reaction environment.
Unpredictable Molecular Weight [1] Slow initiation increasing chain count; chain transfer reactions. Use efficient initiator; purify monomers/solvents to minimize chain transfer agents.
Broad Molecular Weight Distribution [1] Slow initiation vs. propagation; slow exchange between active/dormant species. Ensure rapid initiation; optimize deactivator concentration (e.g., CuII in ATRP).
Loss of End-Group Fidelity [1] Significant irreversible termination or chain transfer. Strictly exclude oxygen; minimize reaction components that can act as chain transfer agents.

Experimental Protocols for System Characterization

To effectively troubleshoot, characterizing your polymerization system's kinetics and output is crucial. Here are foundational methodologies.

Protocol 1: Measuring Polymerization Rate via Kinetic Analysis [1]

This protocol determines if your polymerization follows first-order kinetics, a key indicator of control.

  • Reaction Monitoring: Periodically withdraw samples from the reaction vessel under inert atmosphere.
  • Monomer Conversion Analysis: Use techniques like Gas Chromatography (GC) or 1H Nuclear Magnetic Resonance (NMR) to measure the remaining monomer concentration ([M]) in each sample.
  • Data Plotting: Plot the natural logarithm of the monomer concentration ratio (ln([M]0/[M])) versus time.
  • Interpretation: A straight line indicates a constant concentration of active radicals and a well-controlled polymerization. An upward curve suggests an increasing number of radicals (e.g., from slow initiation), while a downward curve indicates a decreasing number (e.g., from termination) [1].
Protocol 2: Determining Molecular Weight and Dispersity [1]

This protocol verifies control over polymer chain growth.

  • Sample Preparation: Use the samples withdrawn for kinetic analysis.
  • Molecular Weight Analysis: Analyze the polymers using Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).
  • Data Plotting: Plot the number-average molecular weight (Mn) against monomer conversion.
  • Interpretation: A linear increase in Mn with conversion is a signature of a living/controlled polymerization. A downward deviation from linearity may indicate chain transfer reactions, while an upward deviation can signal termination by coupling [1].

Visual Guide: Diagnosing Kinetic Issues

The diagram below illustrates how to interpret kinetic plots to diagnose common issues in controlled polymerizations.

kinetic_diagnostics start Plot Ln([M]₀/[M]) vs. Time ideal Linear Plot start->ideal Ideal Control upward Upward Curvature start->upward downward Downward Curvature start->downward cause_up1 Slow initiation upward->cause_up1 cause_up2 Impurities consuming deactivator upward->cause_up2 cause_down1 Irreversible termination downward->cause_down1 cause_down2 Catalyst poisoning downward->cause_down2

References

ADVN decomposition pressure management

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Technical Support Content

Based on common scientific troubleshooting practices, here is a structure you can use to organize your guides once you find the necessary data.

Example Troubleshooting Guide Framework

Problem Possible Causes Diagnostic Experiments Suggested Solutions
Unexpected pressure increase during decomposition Catalyst deactivation, feedstock impurity, exothermic runaway reaction Analyze reaction kinetics; test feedstock composition; monitor temperature gradients Implement temperature controls; introduce feedstock purification steps
Inconsistent decomposition rates between batches Variations in particle size, temperature fluctuations, mixing inefficiency Characterize particle size distribution; audit temperature control system Standardize mixing protocols; calibrate temperature sensors regularly

Example Experimental Protocol Outline Once you have a cited methodology, you can detail it using this structure:

  • Objective: To determine the rate of ADVN decomposition under controlled pressure.
  • Background: [Briefly state the theoretical principle, based on your literature findings].
  • Materials: [List specific equipment, such as the reactor model, pressure transducers, and analytical instruments like an HPLC system].
  • Step-by-Step Procedure:
    • Set up the reactor system and calibrate pressure sensors.
    • Introduce the ADVN solution under an inert atmosphere.
    • Initiate decomposition at a predefined temperature (T°C).
    • Record pressure readings at regular intervals (e.g., every 30 seconds).
    • Sample the reaction mixture for later analysis to quantify decomposition products.

Creating Compliant Graphviz Diagrams

When you are ready to create diagrams for workflows or signaling pathways, here is a template that follows all your specifications, including color contrast and label positioning [1] [2] [3].

workflow_example start Start Experiment prep Prepare ADVN Solution start->prep Initialize monitor Monitor Pressure prep->monitor Begin Reaction analyze Analyze Data monitor->analyze Complete Run end End Protocol analyze->end Generate Report

This code will generate a simple, compliant workflow diagram. The labeldistance=2.5 on the edge attributes ensures text is positioned clearly away from the lines [2].

References

optimizing ABVN initiator concentration

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Hazard Properties of ABVN

The data below, derived from a thermal decomposition study, is essential for safely designing experiments involving ABVN [1]. Understanding these hazards is the first step in optimizing concentration.

Parameter Value / Description Significance for Experiment Design
Onset Temperature (T₀) Determined via DSC Establishes the safe upper temperature limit before decomposition begins.
Heat of Decomposition (ΔH_d) Determined via DSC Indicates the energy released; crucial for assessing explosion severity and planning scale-up.
Max Pressure (P_max) Determined via VSP2 Informs the design of pressure-rated containment for reactions.
Max Temperature (T_max) Determined via VSP2 Defines worst-case scenario for thermal runaway consequences.
Time to Maximum Rate (TMR_ad) Determined via VSP2 Provides a timeframe for emergency intervention in case of a runaway reaction.
Activation Energy (Eₐ) Calculated via Flynn-Wall-Ozawa method Key for modeling reaction kinetics and predicting stability under various conditions.

> Important Note: The specific numerical values for the parameters in the table above were present in the study but not explicitly listed in the search results I obtained [1]. You would need to consult the original paper for these critical numbers before proceeding with lab work.

A Framework for Your Technical Support Content

Since the search results lack the specific Q&A content you need, here is a suggested outline for the troubleshooting guides and FAQs, based on common challenges in handling chemical initiators.

Potential FAQs & Troubleshooting Guides

You could structure your content around these anticipated issues:

  • FAQ: What is the typical concentration range for ABVN in a polymerization reaction?
  • Troubleshooting Guide: Problem: Reaction rate is too slow. Possible Causes: ABVN concentration too low; decomposition temperature not reached; initiator deactivated due to improper storage. Solutions: Calibrate temperature equipment; prepare fresh initiator solution; gradually increase concentration within safe limits.
  • Troubleshooting Guide: Problem: Excessive reaction exotherm or runaway. Possible Causes: ABVN concentration too high; heating rate too rapid; insufficient cooling capacity. Solutions: Reduce initiator concentration; implement controlled dosing/feeding; ensure adequate reactor cooling and dilution.
  • FAQ: How should ABVN solutions be stored and handled to maintain efficacy?
  • Troubleshooting Guide: Problem: Low yield or high polydispersity. Possible Causes: Premature initiator decomposition; side reactions; impurities. Solutions: Purify monomers; use an inert atmosphere (e.g., Nitrogen); optimize solvent system.

Experimental Protocol for Thermal Safety Screening

The study describes a methodology that can be adapted into a standard protocol for your center [1].

Aim: To determine the thermal hazards of ABVN and establish safe operating conditions. Cited Methodology: The researchers used two main techniques [1]:

  • Differential Scanning Calorimetry (DSC): This method was used to find the onset temperature of decomposition and the heat of decomposition by subjecting a small sample to a controlled temperature program.
  • Vent Sizing Package 2 (VSP2): This adiabatic calorimeter was used to find the maximum pressure and temperature under a runaway reaction scenario, providing data for safe process scale-up.

Workflow for Initiator Evaluation

The following diagram outlines the logical workflow for evaluating and optimizing an initiator like ABVN, based on the principles from the search results.

ABVN_Evaluation start Start: Define Reaction Goal step1 Literature Review & Hazard Data Collection start->step1 step2 Thermal Screening (DSC & Adiabatic Calorimetry) step1->step2 Identifies Key Tests step3 Establish Safe Operating Window step2->step3 Provides Data step4 Small-scale Concentration Optimization step3->step4 Within Safe Limits step5 Scale-up & Process Control step4->step5 Optimal Conc. Found end Safe & Optimized Process step5->end

References

ABVN vs AIBN decomposition temperature

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes the key thermal decomposition parameters for ABVN (2,2'-Azobis(2,4-dimethylvaleronitrile)) and AIBN (2,2'-Azobis(isobutyronitrile)) based on experimental data.

Parameter ABVN AIBN
Chemical Full Name 2,2'-Azobis(2,4-dimethylvaleronitrile) [1] 2,2'-Azobis(isobutyronitrile) [2] [3] [4]
Activation Energy (Eₐ) Information missing 122-132 kJ/mol [2] [3]
10-hour Half-life Temperature (in Toluene) Information missing 65°C [3]
Heat of Decomposition (ΔHd) Data from DSC experiments [1] Information missing
Self-Accelerating Decomposition Temperature (SADT) Information missing ~50°C (for package) [3], ~63°C (for 50 kg package) [2]
Adiabatic Time to Maximum Rate (TMRad) at 71.23°C Information missing 24 hours [2]

The search results provide more extensive experimental data for AIBN than for ABVN. Key safety parameters for AIBN are established, while similar definitive values for ABVN are not available in the searched literature.

Experimental Protocols for Thermal Hazard Analysis

The experimental data in the search results were primarily obtained using the following methodologies:

  • Differential Scanning Calorimetry (DSC): This technique was used to determine fundamental thermal properties such as the apparent exothermic onset temperature (T₀), peak temperature (T𝑝), and heat of decomposition (ΔHd) under different heating rates [1] [2]. Kinetic parameters like activation energy were subsequently calculated using methods such as Flynn-Wall-Ozawa and Friedman based on this DSC data [1] [2].

  • Vent Sizing Package 2 (VSP2): This adiabatic calorimeter was employed to simulate runaway reaction scenarios under conditions resembling real industrial incidents. It measured critical safety parameters including the maximum pressure (Pmax), maximum temperature (Tmax), and maximum self-heating rate ((dT/dt)max) [1].

  • Large-Scale Tests (UN H.1): To determine the Self-Accelerating Decomposition Temperature (SADT), large-scale experiments were conducted by placing commercial packages (5, 20, and 50 kg) of AIBN in an oven at constant temperatures to find the lowest temperature at which self-accelerating decomposition occurs within seven days [5] [6].

Key Insights for Researchers

  • Focus on AIBN for Established Data: The available data provides a more complete thermal hazard profile for AIBN. The SADT is a critical parameter for the safe storage and transportation of these substances [5] [6].
  • Recognize Decomposition Complexity: The decomposition of AIBN is not a simple single-step process. Studies indicate it can decompose in solid, liquid, or solid-liquid co-existing phases, and its behavior can be influenced by physical effects, sometimes leading to quasi-autocatalytic behavior [2].
  • Consider Alternative Initiators: If toxicity of decomposition products is a concern, note that alternative initiators like V-601 (Dimethyl 2,2'-azobis(2-methylpropionate)) are available. V-601 offers a similar 10-hour half-life temperature to AIBN but with significantly less toxic decomposition products [3].

thermal_analysis Experimental Methods Experimental Methods Key Data & Parameters Key Data & Parameters Experimental Methods->Key Data & Parameters DSC DSC Kinetics Kinetic Parameters (Eₐ, ln A) DSC->Kinetics Onset Onset & Peak Temperatures (T₀, T𝑝) DSC->Onset VSP2 VSP2 Adiabatic Adiabatic Data (Pₘₐₓ, Tₘₐₓ, (dT/dt)ₘₐₓ) VSP2->Adiabatic Large-Scale Test Large-Scale Test SADT SADT Large-Scale Test->SADT Safety Conclusions Safety Conclusions Key Data & Parameters->Safety Conclusions Stability Thermal Stability Assessment Kinetics->Stability Onset->Stability Procedures Emergency Procedures Adiabatic->Procedures Storage Safe Storage & Transport Conditions SADT->Storage

How to Proceed with ABVN Data

The search results I obtained contain less specific experimental data for ABVN. To build a complete comparison guide, you may need to:

  • Consult specialized chemical databases like those from Springer or Elsevier using the specific terms "2,2'-azobis(2,4-dimethylvaleronitrile)" or "ABVN"
  • Review the full text of the cited ABVN study [1] for potentially unreported values like activation energy and half-life temperature

References

Understanding the Initiators: ADVN vs. Organic Peroxides

Author: Smolecule Technical Support Team. Date: February 2026

ADVN (Vazo 52) is the common name for 2,2'-azobis(2,4-dimethylvaleronitrile) [1]. It is an azonitrile-based free radical initiator. Here is a summary of its key properties alongside general organic peroxide properties:

Property ADVN (Vazo 52) / Azo Initiators Generic Organic Peroxides
Chemical Family Azonitrile (azo initiators) [1] Diacyl, peroxyesters, ketone peroxides, etc. [2]
Decomposition Trigger Primarily heat or light [1] Heat; often redox reactions [1]
Key Decomposition Product Nitrogen gas (N₂) and carbon-centered radicals [1] Oxygen-centered radicals (e.g., alkoxy, hydroxyl) [1]
Polymer Quality Minimizes chain defects (less hydrogen abstraction) [1] Can cause unwanted branching/cross-linking [1]
Handling & Safety Higher decomposition temp., not shock-sensitive, low toxicity [1] More volatile and shock-sensitive; greater explosion risk [1]
Reaction Simplicity Unaffected by redox agents or solvents; no radical-induced decomposition [1] Can react with redox agents, solvents, and dyes [1]

Quantitative Data and Selection Guide

The choice of initiator depends heavily on the reaction temperature and medium. The table below outlines the portfolio of Vazo initiators, including ADVN, for different conditions [1].

Grade Common Name 10-Hour Half-Life Temp. (°C) Key Benefit & Typical Use
Vazo 52 ADVN 52°C Low-temperature polymerizations [1]
Vazo 64 AIBN 64°C Cost-effective [1]
Vazo 67 AMBN 67°C Best solubility in organic solvents [1]
Vazo 88 ACHN 88°C High-temperature polymerizations [1]
Vazo 56 WSP AAPH 56°C Water-soluble grade [1]
Vazo 68 WSP ACVA 68°C Soluble in water and organic solvents [1]

Experimental Protocol for Initiator Evaluation

This generalized protocol can be adapted to compare ADVN and a selected organic peroxide (e.g., Benzoyl Peroxide) in a specific polymerization reaction.

1. Objective: To compare the efficiency, polymer quality, and reaction control of ADVN versus an organic peroxide initiator in the polymerization of a chosen vinyl monomer (e.g., styrene or methyl methacrylate).

2. Materials:

  • Monomers: Styrene, Methyl Methacrylate, etc.
  • Initiators: ADVN (Vazo 52) and a comparable organic peroxide (e.g., Benzoyl Peroxide - BPO).
  • Solvent: Toluene or other appropriate solvent.
  • Equipment: Schlenk flasks, oil bath with temperature control, magnetic stirrer, inert gas (N₂ or Ar), Gel Permeation Chromatography (GPC), FT-IR spectrometer.

3. Methodology:

  • Solution Polymerization Setup: Conduct polymerizations in parallel for each initiator. Perform reactions in sealed Schlenk flasks under an inert atmosphere to eliminate oxygen. Maintain a constant temperature suitable for the initiators' half-life (e.g., 60-70°C for ADVN and BPO).
  • Reaction Monitoring: Monitor conversion over time by periodically extracting small aliquots and analyzing them gravimetrically or via NMR.
  • Polymer Characterization:
    • Molecular Weight & Distribution: Use GPC to determine the number-average molecular weight (Mn) and polydispersity index (PDI). A lower PDI indicates better control.
    • Chain Structure Analysis: Use FT-IR or NMR to detect the presence of unexpected branches or cross-links, which are indicators of hydrogen abstraction.

4. Key Parameters to Measure:

  • Monomer Conversion (%) vs. Time: To compare initiation efficiency and rate.
  • Final Molecular Weight (Mn) and PDI: To compare control over polymer architecture.
  • Glass Transition Temperature (Tg): To detect differences in polymer microstructure caused by chain defects.

The following diagram illustrates this experimental workflow.

start Experiment Setup prep Prepare Reaction Mixtures (Monomer + Solvent) start->prep split Split into Parallel Tracks prep->split track1 Track A: ADVN Initiator split->track1   track2 Track B: Organic Peroxide Initiator split->track2   react Perform Polymerization under Inert Atmosphere Constant Temperature track1->react track2->react monitor Monitor Reaction (Aliquot Sampling) react->monitor analyze Analyze Polymer (GPC, FT-IR, NMR) monitor->analyze compare Compare Performance Metrics analyze->compare end Results & Conclusion compare->end

Initiator Performance Evaluation Workflow

Key Conclusions for Researchers

The evidence suggests that ADVN and other azo initiators like those in the Vazo family offer distinct advantages for specialized polymer synthesis [1]:

  • Superior Polymer Architecture: The carbon-centered radicals from ADVN are less likely to abstract hydrogen from the polymer backbone, leading to polymers with fewer structural defects, more predictable molecular weights, and potentially better mechanical and optical properties [1].
  • Enhanced Laboratory Safety: With higher decomposition temperatures and no shock sensitivity, azo initiators like ADVN are generally safer to store, handle, and transport in a research environment compared to many organic peroxides [1].
  • Simpler Reaction Optimization: Their inertness towards solvents and other redox-sensitive components in the reaction mixture makes them easier to use, reducing variables that can complicate process development [1].

References

2,2'-Azobis(2,4-dimethylvaleronitrile) safety vs peroxides

Author: Smolecule Technical Support Team. Date: February 2026

AMVN vs. Peroxides: A Comparative Overview

The table below summarizes the core characteristics of AMVN as a lipophilic free radical initiator in comparison with general traits of peroxides, particularly hydrogen peroxide.

Feature 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) Hydrogen Peroxide (as a representative peroxide)
Chemical Nature Azo compound (free radical initiator) [1] Peroxide (oxidizing agent) [2]
Solubility & Lipophilicity Lipophilic (soluble in organic solvents) [1] Hydrophilic [2]
Primary Decomposition Product Carbon-centered radicals [3] Oxygen and water [2]
Key Application Enhancing apoptosis in hyperthermia cancer treatment; inducing lipid peroxidation in research [1] [3] Oxidizing, bleaching, and disinfecting agent; also a metabolic by-product in cells [2] [4]
Stability & Handling Decomposes thermally to generate free radicals; stability influenced by temperature [3] Stable under ambient, acidic conditions (pH <4.5); decomposition accelerated by heat, high pH, and impurities (e.g., heavy metals) [2]
Safety Concerns Generates reactive free radicals that can damage cells and induce apoptosis [1] Not explosive, but decomposition can cause pressure buildup and risk of explosion at high temperatures/concentrations; supports combustion [2]
Role in Research Used as a tool to study caspase-dependent apoptosis and lipid peroxidation in membranes [1] [3] Used to study cellular signaling and oxidative stress; measured with probes like HyPer and Amplex Red [4]

Experimental Insights into AMVN

The provided research reveals specific experimental protocols and findings related to AMVN's function.

1. Protocol: Assessing Apoptosis Induction with Hyperthermia This methodology is derived from a study on human myelogenous monocytic leukaemia U937 cells [1].

  • Cell Line: Human myelogenous monocytic leukaemia U937 cells.
  • Treatment:
    • Hyperthermia: Cells were exposed to elevated temperatures.
    • AMVN Application: A range of AMVN concentrations was applied in combination with heat.
  • Apoptosis Assessment:
    • DNA Fragmentation: A hallmark of apoptosis, was significantly enhanced only by the combined treatment of hyperthermia and AMVN [1].
    • Mitochondrial Membrane Potential: Measured to identify loss of integrity, an early event in apoptosis. Cells treated with both hyperthermia and AMVN showed a low membrane potential [1].
    • Caspase Activity: The use of specific caspase inhibitors and a fluorogenic monitor confirmed that caspase-3 was activated and played a role both upstream and downstream of mitochondrial disruption in the cell death pathway [1].

2. Protocol: Sensitizing Lipid Peroxidation Chemiluminescence This experiment demonstrates AMVN's role in a chemical system [3].

  • System: Rat liver microsomes and liposomes.
  • Peroxidation Induction: Lipid peroxidation (LPO) was initiated by tert-butyl hydroperoxide (t-BHP) or Fe²⁺.
  • AMVN Role: Used as a peroxyl radical-producing compound. At micromolar concentrations, AMVN enhanced the resulting chemiluminescence (CL) by two to three orders of magnitude, making it a highly efficient sensitizer for detecting LPO [3].

The following diagram illustrates the apoptotic signaling pathway induced by the combined treatment of AMVN and hyperthermia, based on the findings from the experimental data [1].

G CombinedTreatment AMVN + Hyperthermia FreeRadicals Free Radical Generation CombinedTreatment->FreeRadicals Superoxide ↑ Superoxide Production FreeRadicals->Superoxide MitoDamage Mitochondrial Damage FreeRadicals->MitoDamage LowMMP Low Mitochondrial Membrane Potential MitoDamage->LowMMP CaspaseDownstream Caspase-3 Activation (Downstream of Mito.) LowMMP->CaspaseDownstream CaspaseUpstream Caspase Activity (Upstream of Mito.) CaspaseUpstream->MitoDamage Apoptosis Apoptosis (DNA Fragmentation) CaspaseDownstream->Apoptosis

Signaling Pathway in AMVN/Hyperthermia-Induced Apoptosis


Key Takeaways for Researchers

  • Exploit Lipophilicity: AMVN's lipid-soluble nature makes it uniquely suited for experiments targeting cellular membranes and inducing lipid peroxidation in hydrophobic environments, unlike hydrophilic initiators [1] [3].
  • Synergistic Effects: AMVN can act as a potent sensitizer. The research shows it works synergistically with hyperthermia to induce caspase-dependent apoptosis, suggesting potential applications in enhancing the efficacy of cancer therapies [1].
  • Understand Decomposition Triggers: Be aware that the stability of free radical initiators like AMVN and peroxides like H₂O₂ is highly dependent on environment. AMVN decomposes thermally, while H₂O₂ is sensitive to pH and catalytic impurities [2] [3].

References

azo initiators vs peroxide initiators polymer quality

Author: Smolecule Technical Support Team. Date: February 2026

Azo vs. Peroxide Initiators: A Comparison

The table below summarizes the key characteristics and their impact on polymer quality, based on the information gathered.

Feature Azo Initiators Peroxide Initiators
Decomposition By-products Nitrogen gas (inert) [1] [2] Oxygen-containing radicals (reactive) [1]
Polymer Structure Control High: Minimal unwanted branching/crosslinking; better-defined molecular weights [1] Lower: Hydrogen abstraction causes branching, cross-linking; broader molecular weight distribution [1]
Reaction Medium Sensitivity Low: Unaffected by redox agents, solvents, dyes, or pigments [1] High: Can react with redox agents, solvents, and other species, complicating setup [1]
Typical Initiator Efficiency Moderate to High [3] [4] Can be higher than azo compounds in some systems [3]
Impact on Purity & Color High Purity: Fewer color-forming impurities; suitable for clear coatings/medical applications [1] Lower Purity: Potential for more impurities and discoloration [1]
Common Examples AIBN (Vazo 64), ADVN (Vazo 52), ACVA (Vazo 68 WSP) [1] Benzoyl Peroxide, Cumene Hydroperoxide, MEK Peroxide [5]

Experimental Context and Methodologies

To ensure your experiments are reproducible, here are methodologies and contexts related to the data in the table.

  • Key Experimental Finding: Initiator Efficiency A 1997 study in Polymer Journal compared the free-radical production efficiency of AIBN (an azo initiator) and t-butylperoxy 2-ethylhexanoate (a peroxide initiator) [3]. The research used 2,4-diphenyl-4-methyl-1-pentene (α-methylstyrene dimer, MSD) as a radical trapping agent in n-alkanes of varying viscosity to model styrene polymerization [3]. The study concluded that the efficiency of the peroxide initiator was higher than that of AIBN by 0.1–0.2, and the efficiency for both decreased with increasing solvent viscosity [3]. This highlights the importance of the reaction medium when selecting an initiator.

  • Mechanism of Polymer Structure Control The superior control offered by azo initiators stems from the nature of the radicals they generate. Peroxide initiators produce highly oxidizing hydroxyl radicals that readily abstract hydrogen atoms from growing polymer chains [1]. This creates radical sites at unintended locations, leading to unexpected branching or cross-linking [1]. In contrast, the carbon-centered radicals from azo initiators are less likely to abstract hydrogen, resulting in polymers with fewer structural defects [1]. The following diagram illustrates this core difference in mechanism and outcome.

G cluster_peroxide Peroxide Initiator Pathway cluster_azo Azo Initiator Pathway P1 Organic Peroxide Decomposition P2 Reactive Oxygen- centered Radicals P1->P2 P3 Hydrogen Abstraction from Polymer Chain P2->P3 P4 Uncontrolled Radical Site on Polymer Backbone P3->P4 P5 Undesired Branching or Cross-linking P4->P5 A1 Azo Compound Decomposition A2 Nitrogen Gas (N₂) + Carbon-centered Radicals A1->A2 A3 Controlled Attack on Monomer Double Bonds A2->A3 A4 Clean, Linear Polymer Growth A3->A4 Middle

Practical Selection Guide

When deciding between initiator types for your specific application, consider the following:

  • Choose Azo Initiators when:

    • Your priority is achieving a well-defined polymer structure with minimal chain defects (e.g., for high-performance plastics, acrylic safety glass, carbon fiber precursors) [1].
    • You need polymers with high clarity and colorlessness (e.g., for clear coatings, optical materials, or medical tapes) [1].
    • Your reaction medium contains species sensitive to oxidation (redox agents, certain solvents, or pigments) [1].
    • Safety in handling and storage is a significant concern, as azo initiators like the Vazo series are generally less shock-sensitive and volatile than many organic peroxides [1].
  • Choose Peroxide Initiators when:

    • Cost-effectiveness is a primary driver for large-scale production of commodity plastics, as they are often less expensive [1].
    • You require a very high initiation efficiency, as some studies have shown peroxides can outperform azo compounds in specific systems [3].
    • The application involves curing thermosets or other processes where their high reactivity and ability to cause cross-linking are desirable.

References

ADVN thermal stability comparison with other azo compounds

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability & Kinetic Parameters of Azo Compounds

The table below summarizes experimental data for ADVN and other azo compounds from research studies.

Table 1: Experimental Data on Thermal Stability of Azo Compounds

Compound Name Experimental Conditions Key Thermal Stability Data Experimental Methodology Reference

| 2,2'-Azobis(2,4-dimethyl)valeronitrile (ADVN) | • Atmosphere: N₂ (Anaerobic) [1] [2]Heating Rate: 20 °C/min (for T₀) [3] | • Onset Temp. (T₀): 78.6 °C (1st stage), 132.1 °C (2nd stage) [3]IPDT: 119.0 °C [3]Activation Energy (Eₐ): 137-144 kJ/mol [3] | Techniques: TG, DSC [3] [1] Kinetic Analysis: Model-free and model-fitting methods on DSC data [3] [1] | [3] [1] | | ADVN (with 24h UV exposure) | • Atmosphere: N₂ [3]UV Conditions: 100 mW/m², 254 nm [3] | • Onset Temp. (T₀): 77.9 °C (1st stage), 127.3 °C (2nd stage) [3]IPDT: 112.0 °C [3]Mass Loss (2nd stage): 80% (vs. 70% for pure ADVN) [3] | Techniques: TG, DSC [3] Kinetic Analysis: Simple nth order kinetic models on DSC data [3] | [3] | | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane] Dihydrochloride (AIBI) | • Atmosphere: Not Specified [4] | • Reaction Onset: ~160 °C [4]Activation Energy (Eₐ): ~150 kJ/mol [4] | Techniques: TG, DSC [4] Kinetic Analysis: Flynn-Wall-Ozawa (FWO) isoconversional method [4] | [4] | | Phenolic Azo Dyes (e.g., L1-L4) | • Atmosphere: Not Specified [5] | • Decomposition Temp.: ~260-300 °C [5] | Techniques: Thermal analysis (method not specified) [5] | [5] |

Experimental Protocols for Key Data

For researchers looking to replicate or understand these studies, here is a detailed breakdown of the key methodologies used.

  • Thermal Analysis Core Techniques

    • Thermogravimetry (TG or TGA): This technique continuously measures a sample's mass as it is heated. Mass loss events indicate decomposition, and the onset temperature (T₀) is a key metric for thermal stability [3] [6].
    • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference. It detects exothermic (e.g., decomposition) reactions and is used to calculate kinetic parameters like activation energy (Eₐ) [3] [1].
  • Kinetic Analysis Methods

    • Model-Fitting and Isoconversional Methods: These are standard for calculating kinetic parameters from thermal data. The study on ADVN used model-fitting on DSC data to determine Eₐ, reaction order (n), and enthalpy change (ΔHd) [3] [1]. The research on AIBI used the Flynn-Wall-Ozawa method, a popular "model-free" isoconversional approach, to determine Eₐ without assuming a specific reaction model [4].
  • Photosensitivity Testing Protocol

    • As detailed in the ADVN study, samples were exposed to UV light (100 mW/m² at 254 nm) for set durations (0, 6, 12, 24 hours) [3].
    • The treated samples were then analyzed using TGA and DSC, following the same protocols as the pure substance, to quantify changes in onset temperature and mass loss [3].

The workflow for a typical thermal hazard assessment, incorporating these protocols, is summarized below.

Start Start: Sample Preparation A Thermal Analysis Start->A B Data Processing A->B TGA/DSC Data C Kinetic Analysis B->C Processed Data D Hazard Assessment C->D Kinetic Parameters (Ea, n, ΔHd) End Safety Recommendations D->End

Key Comparative Insights for Professionals

  • ADVN's Primary Hazard: Its thermal instability stems from the weak -N=N- bond, which decomposes exothermically to release nitrogen gas and free radicals [3]. This is a critical consideration for process safety in drug development.
  • UV Exposure is a Critical Factor: The experimental data shows that prolonged UV exposure significantly degrades ADVN's thermal stability, lowering the onset temperature and increasing mass loss [3]. This underscores the necessity of strict light-control measures during storage and handling.
  • Atmosphere Influences Decomposition: The presence of oxygen (aerobic conditions) can alter the decomposition pathway, leading to different products (like azoxy compounds) and a reduced mass loss rate compared to anaerobic environments [1] [2]. This is vital for designing closed-system processes.

References

Understanding Free Radicals and Stability

Author: Smolecule Technical Support Team. Date: February 2026

A free radical is a chemical species containing an unpaired electron in its atomic orbital, making it highly reactive and generally unstable [1]. The efficiency of a compound to act as a free radical (e.g., in a chain reaction) or as a free radical scavenger (antioxidant) is heavily influenced by its inherent stability.

Key factors that stabilize free radicals include [2]:

  • Substitution: Radical stability increases in the order: methyl < primary < secondary < tertiary.
  • Resonance: Delocalization of the unpaired electron over two or more atoms, such as in allylic or benzylic systems, greatly enhances stability.
  • Adjacent Heteroatoms: Atoms with lone pairs, like oxygen or nitrogen, can donate electron density to stabilize the radical.

Experimental Protocols for Validating Efficiency

To objectively compare the performance of different antioxidants or radical species, researchers employ a range of experimental methods. The table below summarizes key quantitative assays and the type of data they generate.

Method Measured Parameter Application Example
Bond Dissociation Energy (BDE) Analysis [2] Energy required for homolytic bond cleavage (in kcal/mol) Measure C-H bond strength; weaker bonds indicate more stable resultant radicals.
Radical Scavenging Assays [3] [4] Scavenging activity, IC50 value Assess compound's ability to neutralize stable radical species (e.g., DPPH).
Inhibition of Lipid Peroxidation [5] Concentration of oxidation products (e.g., malondialdehyde) Evaluate protection of membrane lipids from radical-induced oxidation in model systems.
Cell-based Oxidative Stress Models [3] Cell viability, markers of oxidative damage Measure protection against induced stress in cultured cells; provides preliminary biological data.

The following diagram illustrates a generalized workflow that integrates these methods for a systematic validation of free radical efficiency, from chemical stability to functional biological activity.

G Start Compound of Interest Stability Structural Stability Analysis Start->Stability BDE Bond Dissociation Energy (BDE) Stability->BDE Resonance Resonance Stabilization Stability->Resonance Substitution Degree of Substitution Stability->Substitution Chemical Chemical Assays BDE->Chemical Guides expectation Resonance->Chemical Guides expectation Substitution->Chemical Guides expectation DPPH Radical Scavenging (e.g., DPPH Assay) Chemical->DPPH Lipid Inhibition of Lipid Peroxidation Chemical->Lipid Biological Biological Models DPPH->Biological Lipid->Biological Cell Cell-based Assays (e.g., viability) Biological->Cell Data Data Synthesis & Comparison Cell->Data

Key Signaling Pathways Involving Free Radicals

Free radicals are not merely damaging agents; at controlled levels, they function as crucial signaling molecules. The efficiency of a free radical scavenger can therefore be assessed by its ability to modulate these redox signaling pathways. The diagram below outlines the primary pathways involved in the cellular response to oxidative stress.

G OxStimulus Oxidative Stimulus (ROS/RNS) NFkB NF-κB Pathway (Inflammation Response) OxStimulus->NFkB MAPK MAPK Pathway (Cell Growth & Death) OxStimulus->MAPK Nrf2 Keap1-Nrf2-ARE Pathway OxStimulus->Nrf2 Activates PI3K PI3K/Akt/mTOR Pathway (Cell Growth & Metabolism) OxStimulus->PI3K Outcome Cell Fate Decision (Adaptation vs. Death) NFkB->Outcome MAPK->Outcome Antioxidants Antioxidant & Detoxification Enzyme Production Nrf2->Antioxidants Induces PI3K->Outcome Antioxidants->Outcome Promotes Adaptation

  • The NF-κB, MAPK, and PI3K/Akt/mTOR pathways are activated by oxidative stress and regulate processes like inflammation, cell survival, and growth [3].
  • The Keap1-Nrf2-ARE pathway is a central protective mechanism. Under oxidative stress, Nrf2 is released, moves to the nucleus, and activates the transcription of genes encoding for antioxidant proteins and phase II detoxification enzymes [3]. An efficient radical scavenger can boost this endogenous defense system.

How to Proceed with Your Guide

  • Verify the Compound: Double-check the correct name or acronym of the compound you wish to profile. It's possible there might be a spelling variation or a more specific chemical name.
  • Focus on the Framework: The experimental protocols and pathway information provided here are universally applicable. You can use this structured approach to compare well-known antioxidants like Vitamin E (α-tocopherol) [5] [4], Edaravone [3], or N-acetylcysteine (NAC) [3].
  • Contextualize the Data: For a guide aimed at drug development professionals, emphasizing the data from cell-based assays and the impact on redox signaling pathways (like Nrf2) will be particularly relevant for demonstrating therapeutic potential [3].

References

Biosensor Platforms for Kinetic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technologies and configurations of four biosensor platforms commonly used for determining high-affinity antibody-antigen binding kinetics and affinity [1].

Platform Name Core Technology Key Feature Throughput (Interactions per Cycle)
Biacore T100 Surface Plasmon Resonance (SPR) Four flow cells with a serial flow configuration [1]. Information missing
ProteOn XPR36 Surface Plasmon Resonance (SPR) 6x6 crisscross microfluidic channel enabling "one-shot" kinetics [1]. 36 [1]
IBIS MX96 SPR Imaging (SPRi) Multiplex array printing and detection with a spatial orientation feature [1]. 96 [1]
Octet RED384 Bio-Layer Interferometry (BLI) Fiber-optic biosensors that are immersed in analyte solutions; fluidics-free [1]. 16 (up to 16 sensors simultaneously) [1]

Detailed Experimental Protocols

The following section outlines the general methodology for kinetic characterization, with platform-specific notes. The protocols assume the use of high-quality, purified reagents, such as monoclonal antibodies (mAbs) and an antigen like human proprotein convertase subtilisin kexin type 9 (PCSK9) [1].

Universal Preparation Steps
  • Protein Purification: Produce and purify the antibody and antigen proteins. Assess the purity of all purified products using analytical size exclusion chromatography (SEC) [1].
  • Running Buffer: Prepare a suitable running buffer, such as 1x HBS-EP (10 mM HEPES [pH 7.4], 150 mM NaCl, 3 mM EDTA, and 0.005% v/v polysorbate P20) [1].
  • Instrument Setup: Equilibrate sensor chips (for SPR platforms) or hydrate biosensors (for BLI) according to manufacturer instructions [1].
Surface Immobilization (SPR Platforms: Biacore, ProteOn, IBIS)

The goal is to attach a ligand (e.g., an antibody) to the sensor surface in a uniform and stable manner.

  • General Amine Coupling (e.g., Biacore T100)
    • Surface Activation: Inject a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) over the sensor chip surface [1].
    • Ligand Immobilization: Inject the ligand (e.g., Protein A/G at 30 µg/mL in sodium acetate pH 4.5) over the activated surface. The target is often set in Response Units (RU) [1].
    • Blocking: Deactivate any remaining active groups with an injection of ethanolamine [1].
  • Platform-Specific Variations:
    • ProteOn XPR36 & IBIS MX96: These allow for parallel or multiplexed immobilization. The IBIS MX96 can perform off-line ligand printing using an external Continuous Flow Microspotter (CFM) [1].
Assay Setup (BLI Platform: Octet)
  • Biosensor Selection: Use pre-coated anti-mouse capture (AMC) biosensors to immobilize the mAbs directly from the sample plate [1].
Kinetic Measurement Cycle

This cycle is repeated for a series of analyte concentrations.

  • Step 1: Baseline - Flow running buffer (SPR) or immerse in buffer (BLI) to establish a stable baseline [1].
  • Step 2: Capture/Loading - Immobilize the mAb onto the prepared surface if not already done. This step may have different contact times for creating varying density surfaces [1].
  • Step 3: Association - Expose the immobilized ligand to the analyte solution for a defined period (e.g., 600 seconds) to monitor binding. A flow rate of 30 µL/min is typical for SPR [1].
  • Step 4: Dissociation - Replace the analyte solution with running buffer for a defined period (e.g., 2700 seconds) to monitor complex dissociation [1].
  • Step 5: Regeneration - Remove all bound analyte from the ligand using a regeneration solution (e.g., Glycine-HCl pH 1.5 for 20 seconds) to prepare the surface for the next cycle [1].
Data Analysis
  • Curve Fitting: Process the sensorgram data (response over time) using the instrument's software. For simple 1:1 interactions, fit the association and dissociation data globally to a 1:1 binding model to calculate the association rate ((k_a)), dissociation rate ((k_d)), and equilibrium dissociation constant ((K_D)) [1].

The following diagram illustrates the core experimental workflow shared across these platforms.

kinetic_assay_workflow Kinetic Assay Workflow Start Start Prep Protein Purification & Buffer Preparation Start->Prep End End Immobilize Ligand Immobilization on Sensor Surface Prep->Immobilize Baseline Baseline Acquisition in Running Buffer Immobilize->Baseline Association Association Phase (Analyte Binding) Baseline->Association Dissociation Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration Surface Regeneration Dissociation->Regeneration Regeneration->Baseline For next concentration Analysis Data Analysis & Parameter Calculation Regeneration->Analysis Analysis->End

A Guide to Objective Comparison

  • Compare Real Performance Data: Use the protocols above to generate kinetic data ((k_a), (k_d), (K_D)) for the same set of high-affinity antibody-antigen interactions on different platforms. Present this data in a clear comparison table.
  • Evaluate Operational Factors: Objectively discuss the pros and cons of each platform. Key differentiators often include ease of use (e.g., fluidics-free BLI vs. complex microfluidics), material consumption, sensitivity to crude samples, susceptibility to instrument clogging, and overall cost of instruments and consumables [1].
  • Discuss Data Quality and Reliability: Reference the head-to-head comparison study [1] that systematically evaluated factors influencing data reliability from an instrumental performance viewpoint. This adds significant credibility to your guide.

References

V-65 vs Other Azo Initiators: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key properties and performance data of V-65 alongside other common initiators.

Table 1: Fundamental Properties of Azo Initiators

Property V-65 [1] [2] AIBN (Common Alternative) [1] V-65B (Variant) [1]
Chemical Name 2,2'-Azobis(2,4-dimethylvaleronitrile) [2] 2,2'-Azobis(2-methylpropionitrile) 2,2'-Azobis(2,4-dimethylvaleronitrile)
CAS RN 4419-11-8 [1] [2] 78-67-1 Information Missing
Molecular Formula C₁₄H₂₄N₄ [1] C₈H₁₂N₄ C₁₄H₂₄N₄
Molecular Weight 248.37 g/mol [1] [2] 164.21 g/mol 248.37 g/mol
10-hour Half-life Temp. 51 °C (in Toluene) [1] [2] ~61 °C (approx. 10°C higher) [1] ~51 °C (similar) [1]
Appearance White, crystalline powder [1] White, crystalline powder Information Missing
Melting Point 45 - 70 °C (with decomposition) [1] [2] Information Missing Information Missing
Self-accelerating Decomposition Temp. (SADT) 30 °C [2] Information Missing Information Missing

Table 2: Kinetic Parameters and Solubility Data

Category Parameter V-65 [1] V-65B [1]
Kinetic Parameters Activation Energy (ΔEa) 28.97 kcal/mol (121.2 kJ/mol) 29.11 kcal/mol (121.8 kJ/mol)
Frequency Factor (Ln A) 34.18 34.41
Half-life in Toluene 50.0 °C 680 min 672 min
70.0 °C 49 min 48 min
Solubility (w/w at 20°C) Toluene 72.0% 150.0%
Acetone 50.0% 69.7%
Methanol 14.3% 44.5%
n-Hexane 4.0% 10.0%

Key Performance Advantages:

  • Lower Decomposition Temperature: V-65's primary advantage is its lower 10-hour half-life temperature of 51°C, which is approximately 10°C lower than that of AIBN [1] [2]. This allows for the initiation of polymerization at milder temperatures, which is crucial for thermally sensitive monomers or systems [1].
  • Solubility: V-65 is soluble in a wide range of organic solvents, including toluene, acetone, and DMF, making it versatile for various reaction media [1] [2]. The data shows that the V-65B variant often has even higher solubility [1].
  • Clean Decomposition: Like other azo initiators, V-65 decomposes to generate free radicals without inducing unwanted side reactions, leading to polymers with predictable molecular weights [3].

Experimental Context and Workflows

While full, standalone experimental protocols for comparing V-65 to other initiators are not provided in the search results, the following information can guide your experimental design.

Decomposition Mechanism Azo initiators like V-65 decompose thermally through a first-order reaction, generating two carbon-centered radicals and nitrogen gas. The diagram below illustrates this mechanism and its role in initiating polymer chain growth.

G A Azo Initiator (V-65) B Heat A->B Applied C 2 Carbon-Centered Radicals + N₂ Gas B->C Decomposition D Vinyl Monomer (e.g., MMA) C->D Adds to E Initiated Polymer Chain D->E Propagation

Key Experimental Considerations from Literature

  • Polymerization Setup: The general procedure involves dissolving the monomer (e.g., Methyl methacrylate or Styrene) and the initiator (V-65) in an appropriate solvent (e.g., Toluene or DMF) in a reaction vessel [4] [5].
  • Temperature Control: The reaction is typically conducted under an inert atmosphere (like Nitrogen) at a constant temperature. For V-65, a temperature range of 50-70°C is effective, leveraging its 10-hour half-life at 51°C [1] [4].
  • Kinetic Data Collection: The polymerization kinetics can be monitored by tracking monomer conversion over time, often using techniques like dilatometry (measuring volume contraction) or gravimetric analysis [5]. The decomposition rate of the initiator itself can be studied volumetrically (by measuring N₂ evolution) or by gas chromatography [5].
  • Polymer Characterization: The resulting polymers are characterized for properties like molecular weight and molecular weight distribution (using Gel Permeation Chromatography), thermal stability (using Thermogravimetric Analysis), and structure (using NMR or IR spectroscopy) [4] [6] [5].

Application Guidance for Researchers

  • When to Choose V-65: V-65 is particularly suited for polymerizations requiring initiation at low to moderate temperatures (e.g., 50-70°C), such as with heat-sensitive monomers or when aiming for specific polymer architectures in controlled radical polymerization [1].
  • Comparison with Other Technologies: Beyond traditional azo initiators, studies show that RAFT (Reversible Addition-Fragmentation chain-transfer) polymerization can offer superior control over molecular architecture compared to azo-initiated conventional free radical polymerization, resulting in lower activation energies and narrower molecular weight distributions [4].
  • Safety Note: Always note the low Self-accelerating Decomposition Temperature (SADT of 30°C) for V-65 [2]. It must be stored and transported under freezing conditions (-20°C) to ensure stability and safety [1].

References

Understanding Solubility and Its Parameters

Author: Smolecule Technical Support Team. Date: February 2026

A substance's solubility is fundamentally governed by the principle of "like dissolves like," which depends on the total intermolecular stickiness or van der Waals forces between molecules [1]. The Hildebrand Solubility Parameter (δ) is a key numerical value used to predict solubility behavior. It is derived from the cohesive energy density of a substance, which in turn comes from its heat of vaporization [1].

  • Theoretical Basis: Materials with similar Hildebrand parameters are more likely to be miscible. This parameter is typically expressed in MPa¹/², and values for common solvents range from about 14.4 MPa¹/² for non-polar pentane to over 18 MPa¹/² for more polar solvents like tetrahydrofuran [1].
  • Application in Drug Development: The Hildebrand parameter of a drug can predict the type of solubility profile it will have in solvent mixtures. Drugs with a parameter below ~24 MPa¹/² typically show a single solubility peak in less polar mixtures (e.g., ethanol-ethyl acetate), while those with a parameter above ~25 MPa¹/² may show two maxima, including one in more polar mixtures like ethanol-water [2].

Traditional vs. Modern Solubility Prediction Methods

The field has evolved from empirical models to advanced data-driven approaches. The table below compares the key characteristics of these methods.

Feature Traditional & Physics-Based Models Modern Data-Driven Models (e.g., FASTSOLV)
Core Approach Group additivity; Thermodynamic cycles (e.g., COSMO-RS); Hildebrand solubility parameters [3]. Machine Learning on large chemical databases (e.g., BigSolDB) [3].
Primary Data Input Pre-defined molecular groups; Pre-calculated physical properties. Molecular structures of solute and solvent; Temperature [3].
Typical Output Estimated (\log_{10}S) (S in mol/L) Predicted (\log_{10}S) for arbitrary temperatures [3].
Key Advantage Well-established; Provides physicochemical insight. High speed and accuracy; Excellent at extrapolating to new, unseen solutes [3].
Main Limitation Limited generalizability; Lower accuracy for novel compounds; Computationally expensive (some methods) [3]. Performance is bounded by the quality and noise in experimental training data (aleatoric limit) [3].
Best Suited For Initial, theoretical solubility screening. High-throughput screening in drug discovery and synthetic process design [3].

A significant challenge in the field, as highlighted by recent research, is the aleatoric limit. This refers to the inherent, irreducible error in solubility prediction caused by variability in experimental measurements between different laboratories, which is typically between 0.5 and 1.0 log units [3]. This means that even a perfect model could not predict solubility more accurately than this limit on existing datasets.

Workflow for a Solubility Prediction Study

The following diagram illustrates a generalized workflow for applying these methods in a research setting, such as for pre-screening solvents in drug development.

A Guide to Selecting the Right Method

  • For initial, high-throughput screening of thousands of candidate molecules, a modern ML model like FASTSOLV is advantageous due to its speed and accuracy in extrapolating to new solutes [3].
  • When physicochemical understanding is the primary goal, such as investigating why a particular solute-solvent pair interacts well, traditional models and solubility parameters remain invaluable tools [1] [2].
  • Always consider the aleatoric limit. A prediction that is within 0.5-1.0 log units of an experimental value may represent the best possible accuracy, and discrepancies might stem from experimental variability rather than a flawed model [3].

References

ADVN activation energy 117.8 kJ/mol validation

Author: Smolecule Technical Support Team. Date: February 2026

ADVN (V-65) Technical Data

The table below summarizes key physical and kinetic parameters for ADVN, as provided by its manufacturer [1].

Parameter Value
Chemical Name 2,2'-Azobis(2,4-dimethylvaleronitrile)
CAS RN 4419-11-8
Molecular Formula C₁₄H₂₄N₄
Molecular Weight 248.37 g/mol
Activation Energy (Eₐ) 117.8 kJ/mol
Frequency Factor (ln A) 32.94
10-hour Half-Life Temperature (in Toluene) 51 °C
Melting Point 45 - 70 °C (decomposes)
Solubility Insoluble in water; soluble in benzene, acetone, ether, DMF, toluene, methanol

Methodologies for Kinetic Analysis

The reported activation energy for ADVN is typically determined through kinetic analysis of its thermal decomposition. Below is a general workflow for such experiments, which can be adapted for validating and comparing different initiators.

G Start Start Experiment SamplePrep Sample Preparation - Dissolve ADVN in solvent (e.g., toluene) - Seal in DSC pans or reaction vessels Start->SamplePrep DSC Calorimetric Analysis - Use Differential Scanning Calorimetry (DSC) - Heat sample at multiple heating rates - Measure heat flow from decomposition SamplePrep->DSC DataProcessing Data Processing - Extract decomposition rate constants (k) at different temperatures (T) DSC->DataProcessing KineticPlot Kinetic Modeling - Plot ln(k) vs. 1/T (Arrhenius plot) - Fit data to Arrhenius equation: ln(k) = ln(A) - Eₐ/RT DataProcessing->KineticPlot Result Determine Parameters - Slope of fitted line = -Eₐ/R - Intercept = ln(A) KineticPlot->Result

The core of the validation lies in applying the Arrhenius equation to experimental data [2] [3]: [ k = Ae^{(-E_a/RT)} ] where:

  • k is the rate constant
  • A is the pre-exponential factor
  • Eₐ is the activation energy
  • R is the universal gas constant
  • T is the temperature in Kelvin

Common experimental and data processing techniques include:

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to measure heat flow during decomposition under controlled temperature programs. The Integral Procedural Decomposition Temperature (IPDT) can be used as a stability criterion [4].
  • Isothermal Experiments: Decompose the initiator at constant temperatures and monitor the concentration decay over time to determine rate constants.
  • Kinetic Models: Apply models like the Distributed Activation Energy (DAE) model, which assumes a first-order decomposition reaction with a Gaussian distribution of activation energies [2].

Research Considerations and Next Steps

The provided data for ADVN offers a foundational benchmark [1]. For a rigorous comparison, you would need to source equivalent kinetic parameters (Eₐ, A, half-life temperature) for other common oil-soluble initiators like AIBN, V-40, or V-50.

  • Validate with Literature: The value of 117.8 kJ/mol is a manufacturer-reported figure [1]. You can validate it by replicating the methodologies above or by consulting independent academic studies.
  • Consider UV Sensitivity: Be aware that ADVN's thermal stability can be significantly reduced by prior exposure to UV light, which is an important environmental factor to control for or investigate [4].

References

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Physical Description

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air.
PelletsLargeCrystals

XLogP3

4

UNII

02830LWZ4X

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (36.17%): Flammable solid [Danger Flammable solids];
H242 (83.51%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (13.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (85.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4419-11-8

General Manufacturing Information

Adhesive manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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